2-Benzylthioadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKVVDFZMRMNRB-XNIJJKJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Benzylthioadenosine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As with other adenosine analogs, its mechanism of action is primarily centered around its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its engagement with specific adenosine receptor subtypes and the subsequent downstream signaling cascades. This document summarizes available quantitative data, outlines key experimental methodologies for its study, and presents visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Interaction with Adenosine Receptors
The primary mechanism of action of this compound involves its binding to one or more of the four known adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are integral membrane proteins that, upon activation by an agonist, trigger intracellular signaling pathways, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels.
-
A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ). Agonist binding to A₁ and A₃ receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentrations.
-
A₂ₐ and A₂ₑ Receptors: Conversely, these receptors are coupled to stimulatory G proteins (Gₛ). Agonist activation of A₂ₐ and A₂ₑ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
The specific affinity of this compound for each receptor subtype dictates its pharmacological profile. Available data on a closely related analog, a 2-phenylethyl thioether derivative of adenosine, indicates a preference for the A₃ adenosine receptor, albeit with relatively low affinity.
Quantitative Data: Binding Affinities
The following table summarizes the available quantitative data on the binding affinity of a 2-phenylethyl thioether adenosine analog at human adenosine receptors. It is important to note that this is a structurally similar compound, and the data for this compound itself is not fully available in the public domain.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |
| 2-Phenylethyl thioether adenosine analog | A₃ | 1960 nM[1] |
| 2-Substituted adenosine derivatives (general) | A₁ | > 100 nM[1] |
Signaling Pathways
The interaction of this compound with adenosine receptors initiates a cascade of intracellular events. Based on its likely interaction with the Gᵢ-coupled A₃ receptor, the primary signaling pathway involves the inhibition of adenylyl cyclase.
A₃ Adenosine Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Kᵢ value) of a test compound for a specific adenosine receptor subtype.
Objective: To measure the ability of this compound to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype expressed in cell membranes.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard agonist or antagonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kₔ value), and increasing concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay is used to determine the functional activity of a test compound (i.e., whether it acts as an agonist or antagonist) and its potency (EC₅₀ or IC₅₀).
Objective: To measure the effect of this compound on intracellular cAMP levels in whole cells expressing a specific adenosine receptor subtype.
Materials:
-
Whole cells stably expressing the human adenosine receptor subtype of interest.
-
This compound (test compound).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gᵢ-coupled receptors).
-
A standard agonist for the receptor of interest (for antagonist mode).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure for Gᵢ-Coupled Receptors (e.g., A₃):
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Incubate the cells with increasing concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the IC₅₀ value (for agonists). To test for antagonist activity, cells are co-incubated with a known agonist and the test compound.
Conclusion
This compound is an adenosine analog whose mechanism of action is predicated on its interaction with adenosine receptors. The limited available data suggests a low-affinity interaction with the A₃ adenosine receptor. Its effect is likely mediated through the Gᵢ-coupled signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further research is required to fully elucidate its binding profile across all adenosine receptor subtypes and to comprehensively characterize its functional consequences. The experimental protocols detailed herein provide a robust framework for such investigations, which are essential for the potential development of this compound and related compounds as therapeutic agents.
References
2-Benzylthioadenosine: A Technical Guide to its Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: 2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). Modifications at the 2-position of the adenosine molecule have been a key strategy in the development of selective agonists and antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its interaction with adenosine receptors, potential anticancer effects, and the associated signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Adenosine Receptor Affinity and Activity
While specific quantitative data for this compound is limited in publicly available literature, analysis of structurally related 2-substituted adenosine derivatives provides strong evidence for its likely biological activity. The affinity and functional activity of adenosine analogs are typically determined through radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.
Table 1: Quantitative Data for 2-Substituted Adenosine Derivatives (Inference for this compound)
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| 2-(2-Phenylethyl)thioadenosine | Human A3 | Binding Affinity (Ki) | 1960 nM | [1][2] |
| 2-Benzyl ether adenosine | Human A3 | Binding Affinity (Ki) | 117 nM | [1][2] |
| 2-(Methylthio)-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Rat A3 | Binding Affinity (Ki) | Highly Selective | Inference based on related structures |
Note: The data for 2-(2-Phenylethyl)thioadenosine, having a thioether linkage similar to this compound, suggests that modifications at the 2-position with bulky aromatic groups can influence affinity for the A3 adenosine receptor. The higher affinity of the benzyl (B1604629) ether analog further supports the potential for interaction.
Anticancer Activity
Derivatives of adenosine, particularly those with modifications at the N6 and 2-positions, have been investigated for their potential as anticancer agents. The proposed mechanism for some of these compounds involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. Inhibition of FPPS disrupts protein prenylation, which is crucial for the function of small GTPases like Ras, key signaling proteins often dysregulated in cancer.
Table 2: Anticancer Activity of Related Adenosine Derivatives
| Compound Class | Cancer Cell Line | Assay Type | Value (IC50) | Mechanism of Action | Reference |
| N6-Benzyladenosine derivatives | Various | Cytotoxicity | Micromolar range | FPPS Inhibition, Induction of apoptosis | Inferred from multiple sources |
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives | HCT-116, MCF-7, HeLa | Antiproliferative (MTT) | ~45 µM (mean for active compounds) | Not specified | [3] |
Signaling Pathways
Based on the data from related compounds, this compound is likely to act as an agonist at the A3 adenosine receptor. A3 receptor activation initiates a cascade of intracellular signaling events. A3 receptors are primarily coupled to the inhibitory G protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA). In the context of cancer, A3 receptor agonists have been shown to modulate the Wnt and NF-κB signaling pathways, leading to the downregulation of cyclin D1 and c-Myc, and ultimately, inhibition of tumor growth.[4][5][6][7]
Caption: Inferred A3 Adenosine Receptor Signaling Pathway for this compound.
Experimental Protocols
Adenosine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Adenosine Receptor Binding Assay.
cAMP Functional Assay
Objective: To determine the functional effect of this compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the adenosine receptor subtype of interest.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors (A1, A3), co-stimulate with forskolin (B1673556) to induce adenylyl cyclase activity.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value.
Anticancer IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50%.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the log concentration of this compound to determine the IC50 value.
Caption: Experimental Workflow for Anticancer IC50 Determination.
Conclusion
This compound is a promising adenosine analog with potential biological activities, primarily as an A3 adenosine receptor agonist and as an anticancer agent. While direct experimental data for this specific compound is emerging, the analysis of structurally related molecules provides a strong foundation for guiding future research. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Understanding of the Role of Adenosine Receptors in Cancer [mdpi.com]
- 7. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Benzylthioadenosine: A Technical Overview of its Anticipated Function Based on Analogues
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the potential functions of 2-Benzylthioadenosine based on the known activities of structurally related 2-thioadenosine (B194474) derivatives. Direct experimental data on this compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely inferential and intended to guide future research.
Introduction
This compound is a synthetic derivative of adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes. It belongs to the class of 2-thioadenosine analogues, which are characterized by the substitution of a sulfur-containing moiety at the C2 position of the adenine (B156593) ring. This modification has been shown to confer selective activity at purinergic receptors, making this class of compounds a subject of interest in drug discovery, particularly for cardiovascular and inflammatory diseases. This technical guide will synthesize the available information on 2-thioadenosine derivatives to project the likely functions, mechanisms of action, and potential therapeutic applications of this compound.
Core Function: Modulation of Purinergic Signaling
The primary function of 2-thioadenosine derivatives is the modulation of purinergic signaling pathways. Purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors, are involved in a vast array of cellular responses. Modifications at the 2-position of the adenosine scaffold, such as the introduction of a benzylthio group, are known to influence the affinity and efficacy of these compounds at various purinergic receptor subtypes.
Interaction with P2Y Receptors
Based on studies of related 2-thioether derivatives of adenosine triphosphate (ATP), it is highly probable that this compound and its phosphorylated counterparts would exhibit activity at P2Y purinoceptors. Specifically, 2-thioether analogues of ATP have been shown to be potent agonists at P2Y receptors, stimulating the production of inositol (B14025) phosphates. This suggests that this compound, upon intracellular conversion to its phosphate (B84403) derivatives, could act as a signaling molecule within the P2Y receptor cascade.
The general signaling pathway initiated by P2Y receptor activation is depicted below.
Caption: Projected P2Y receptor signaling pathway for this compound triphosphate.
Anticipated Biological Activity: Inhibition of Platelet Aggregation
A well-documented function of several 2-thioadenosine derivatives is the inhibition of platelet aggregation.[1] Adenosine itself is a known inhibitor of platelet activation, primarily acting through A2A and A2B receptors to increase intracellular cyclic AMP (cAMP) levels.[1]
ADP is a key agonist in platelet aggregation, signaling through P2Y1 and P2Y12 receptors.[2] It is plausible that this compound could interfere with this process through several potential mechanisms:
-
Direct Antagonism at P2Y12 Receptors: Some 2-thioadenosine analogues are known P2Y12 receptor antagonists, which block the effects of ADP and thereby inhibit platelet aggregation.[2]
-
Activation of Adenosine A2A/A2B Receptors: If this compound acts as an agonist at A2A or A2B receptors on platelets, it would lead to an increase in cAMP, a potent inhibitor of platelet activation.[1]
-
Metabolism to Active Forms: The compound could be metabolized to other active forms that influence platelet function.
Experimental Workflow for Assessing Platelet Aggregation
To investigate the effect of this compound on platelet aggregation, a standard light transmission aggregometry (LTA) experiment would be employed.
Caption: Standard experimental workflow for platelet aggregation studies using LTA.
Quantitative Data from Related Compounds
| Compound (2-thioether ATP derivative) | K0.5 for Inositol Phosphate Production (nM) |
| (aminophenyl)ethyl derivative | 1.5 |
| cyanoalkyl derivative | 10 - 100 |
| n-alkyl derivative | 100 - 770 |
Data extrapolated from studies on various 2-thioether ATP analogues.
Methodologies for Key Experiments
Synthesis of 2-Thioadenosine Derivatives
The synthesis of 2-thioadenosine derivatives, including what would be expected for this compound, generally involves the alkylation of 2-thioadenosine.
General Protocol:
-
Starting Material: 2-thioadenosine is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
Base Treatment: A base, such as sodium hydride (NaH), is added to deprotonate the thiol group, forming a thiolate anion.
-
Alkylation: The alkylating agent, in this case, benzyl (B1604629) bromide, is added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the bromide and forming the 2-benzylthioether linkage.
-
Workup and Purification: The reaction is quenched, and the product is purified using standard techniques like column chromatography.
Radioligand Binding Assays for Receptor Affinity
To determine the binding affinity of this compound for specific purinergic receptor subtypes, competitive radioligand binding assays are essential.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., A2A, P2Y12) are prepared from cultured cells or tissue.
-
Assay Setup: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to a binding affinity constant (Ki).
Conclusion and Future Directions
This compound represents an understudied member of the 2-thioadenosine family of compounds. Based on the established pharmacology of its analogues, it is reasonable to hypothesize that its primary function will be the modulation of purinergic signaling, with a likely significant effect on platelet aggregation. This makes it a potential candidate for further investigation as an antithrombotic agent.
Future research should focus on:
-
Chemical Synthesis and Characterization: Confirmation of the synthesis and full analytical characterization of this compound.
-
In Vitro Pharmacological Profiling: Comprehensive screening against a panel of purinergic receptors to determine its binding affinity and functional activity (agonist vs. antagonist).
-
Platelet Aggregation Studies: Direct assessment of its effects on platelet aggregation induced by various agonists.
-
In Vivo Studies: Evaluation of its efficacy and safety in animal models of thrombosis and inflammation.
The generation of robust experimental data for this compound is crucial to validate the hypotheses presented in this guide and to unlock its potential therapeutic value.
References
Unveiling 2-Benzylthioadenosine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine (B12100290) is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification has garnered significant interest within the scientific community, particularly in the field of pharmacology and drug discovery, due to its influence on the molecule's affinity and selectivity for adenosine receptors. These receptors, classified as A1, A2A, A2B, and A3, are G protein-coupled receptors that mediate a wide range of physiological processes, making them attractive targets for therapeutic intervention in various diseases. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.
Discovery and Pharmacological Profile
The exploration of 2-substituted adenosine analogs has been a fertile ground for the discovery of potent and selective adenosine receptor ligands. The introduction of a thioether linkage at the 2-position, in particular, has been shown to modulate the pharmacological profile of adenosine derivatives significantly.
Adenosine Receptor Binding Affinity
The interaction of this compound with human adenosine receptors has been a subject of study to delineate its potential as a pharmacological tool or therapeutic agent. Quantitative analysis of its binding affinity reveals a notable interaction with the A3 adenosine receptor.
| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) |
| This compound | Not Reported | Not Reported | 68[1] |
Table 1: Binding affinity of this compound for the human A3 adenosine receptor.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with the most common approach involving the nucleophilic substitution of a suitable leaving group at the 2-position of an adenosine derivative with benzyl (B1604629) mercaptan. A widely utilized precursor for this transformation is 2-chloroadenosine.
Synthetic Pathway
The synthesis commences with the reaction of 2-chloroadenine (B193299) with a suitable thiol, such as benzyl mercaptan, to introduce the 2-thioether moiety. This is followed by a convergent synthesis approach where the modified purine base is coupled to a protected ribose derivative.
Diagram 1: General workflow for the convergent synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of 2-alkylthioadenosine derivatives and can be specifically applied to the preparation of this compound.
Protocol 1: Synthesis of 2-Benzylthioadenine from 2-Chloroadenine
This procedure details the nucleophilic aromatic substitution reaction to form the key intermediate, 2-benzylthioadenine.
-
Materials:
-
2-Chloroadenine
-
Benzyl mercaptan
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of benzyl mercaptan (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium thiolate.
-
Add 2-chloroadenine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-benzylthioadenine.
-
Protocol 2: Convergent Synthesis of this compound
This protocol describes the coupling of 2-benzylthioadenine with a protected ribose derivative, followed by deprotection to yield the final product. A common method for this coupling is the Mitsunobu reaction.
-
Materials:
-
2-Benzylthioadenine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitably protected ribose derivative)
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dioxane
-
Sodium methoxide (B1231860) in methanol (B129727) (for deprotection)
-
-
Procedure:
-
To a solution of 2-benzylthioadenine (1.0 equivalent), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, add DIAD or DEAD (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude protected nucleoside by column chromatography on silica gel.
-
Dissolve the purified protected this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by adding acetic acid.
-
Filter and concentrate the solution.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the adenine (B156593) and ribose moieties, as well as the benzyl group (aromatic and methylene (B1212753) protons). |
| ¹³C NMR | Resonances for the carbon atoms of the purine, ribose, and benzyl groups. |
| HRMS (ESI) | Accurate mass measurement corresponding to the molecular formula of this compound (C₁₇H₁₉N₅O₄S). |
Table 2: Expected Analytical Characterization Data for this compound.
Signaling Pathways and Logical Relationships
The biological effects of this compound are mediated through its interaction with adenosine receptors, which are coupled to various intracellular signaling pathways. The activation of these G protein-coupled receptors can lead to the modulation of adenylyl cyclase activity, influencing intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C, leading to changes in intracellular calcium concentrations.
References
2-Benzylthioadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As a member of the diverse class of adenosine analogs, it holds potential for therapeutic applications due to its expected interaction with adenosine receptors, which are implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, properties, and potential biological activities of this compound, with a focus on its prospective roles in vasodilation and cancer therapy.
Chemical Structure and Properties
This compound is characterized by a benzylthio group attached to the C2 position of the adenine (B156593) nucleobase. This modification distinguishes it from naturally occurring adenosine and influences its chemical and biological properties.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₅O₄S | ChemicalBook |
| Molecular Weight | 389.43 g/mol | ChemicalBook |
| Melting Point | 158 °C (decomposed) | ChemicalBook |
| Boiling Point (Predicted) | 786.3 ± 70.0 °C | ChemicalBook |
| Density (Predicted) | 1.71 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 13.08 ± 0.70 | ChemicalBook |
| CAS Number | 43157-48-8 | ChemicalBook |
Synthesis
A plausible synthetic route would start from a protected 2-chloroadenosine (B27285) derivative. The chloro group at the C2 position can be displaced by a nucleophilic substitution reaction with benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a suitable base. Subsequent deprotection of the ribose hydroxyl groups would yield this compound.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Biological Activity and Potential Therapeutic Applications
As an adenosine analog, this compound is predicted to exert its biological effects primarily through interaction with the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The substitution at the C2 position is known to be well-tolerated, particularly for binding to the A₃ adenosine receptor, and can enhance selectivity.[1]
Potential as a Vasodilator
Adenosine is a potent vasodilator, and its analogs are investigated for their therapeutic potential in cardiovascular diseases. The vasodilation effect of adenosine is primarily mediated by A₂A and A₂B receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow. Some studies suggest that adenosine can also stimulate the release of nitric oxide (NO) from endothelial cells, contributing to vasodilation.[2][3][4]
While direct experimental evidence for the vasodilatory properties of this compound is currently unavailable, its structural similarity to other vasoactive adenosine analogs suggests it may act as a vasodilator.
Proposed Signaling Pathway for Adenosine-Mediated Vasodilation:
Caption: Hypothesized signaling pathway for vasodilation.
Potential as an Anticancer Agent
Several adenosine analogs have demonstrated anticancer properties.[5][6][7] The mechanisms are varied and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment. For instance, some N⁶-substituted adenosine derivatives have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is often dysregulated in cancer.[6][7]
The anticancer potential of this compound has not been specifically reported. However, given the established anticancer activities of related compounds, it represents a candidate for investigation in various cancer cell lines.
General Workflow for In Vitro Anticancer Activity Screening:
Caption: Workflow for anticancer activity screening.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound are not available. However, standard methodologies for assessing the biological activities of adenosine analogs can be adapted.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is a general method to determine the binding affinity of this compound to adenosine receptor subtypes.
Objective: To determine the inhibition constant (Kᵢ) of this compound for A₁, A₂A, A₂B, and A₃ adenosine receptors.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype.
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radioactive ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kₔ, and either buffer (for total binding), the non-specific control, or a dilution of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Vasodilation Assay Using Wire Myography
This protocol describes a general method to assess the vasodilatory effect of this compound on isolated blood vessels.
Objective: To determine the EC₅₀ of this compound for inducing vasodilation in pre-constricted arterial segments.
Materials:
-
Isolated segments of small resistance arteries (e.g., from animal models or human biopsies).
-
Wire myograph system.
-
Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂.
-
A vasoconstrictor agent (e.g., phenylephrine, U46619).
-
This compound stock solution.
Procedure:
-
Mount the arterial segments on the wire myograph.
-
Equilibrate the tissues in PSS under optimal tension.
-
Induce a stable submaximal contraction with a vasoconstrictor.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension after each addition.
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines a common method to evaluate the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the IC₅₀ of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8][9][10]
Conclusion
This compound is an adenosine analog with a chemical structure that suggests potential interactions with adenosine receptors. Based on the activities of related compounds, it is a promising candidate for investigation as a vasodilator and an anticancer agent. The experimental protocols provided in this guide offer a framework for researchers to explore the pharmacological profile of this compound. Further studies are required to elucidate its specific receptor affinities, signaling pathways, and therapeutic efficacy. The quantitative data that will be generated from such studies will be crucial for advancing our understanding of this compound and its potential role in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine enhances nitric oxide production by vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanisms by which adenosine induces vasodilatation in rat skeletal muscle: significance for systemic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of nitric oxide in adenosine-induced vasodilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 2-Benzylthioadenosine with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between 2-Benzylthioadenosine and the four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). Adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial targets in drug discovery for a variety of pathological conditions. Understanding the binding affinity, functional activity, and downstream signaling pathways of specific ligands such as this compound is paramount for the development of novel therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and experimental workflows.
Introduction to Adenosine Receptors
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four distinct receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral membrane proteins that couple to heterotrimeric G proteins to initiate intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Conversely, the A2A and A2B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[2] This differential coupling allows adenosine to exert diverse and sometimes opposing effects in various tissues, including the central nervous system, cardiovascular system, and immune system.
This compound: An Overview
This compound is a synthetic derivative of adenosine, characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. The nature of the substituent at this position can significantly influence the ligand's affinity and selectivity for the different adenosine receptor subtypes.
Quantitative Pharmacological Data
The binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the human adenosine receptor subtypes are critical parameters for its pharmacological characterization. While comprehensive data for this compound is limited, available information indicates a notably low affinity for the A3 adenosine receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Functional Effect | Species | Reference |
| This compound | Human A3 | > 10,000 nM | Not Reported | Not Reported | Human | [3] |
Signaling Pathways
The interaction of an agonist with an adenosine receptor initiates a specific G protein-mediated signaling cascade. For A1 and A3 receptors, this typically involves the inhibition of adenylyl cyclase, while A2A and A2B receptor activation leads to its stimulation.
A1 and A3 Receptor Signaling (Gi/o-coupled)
Upon agonist binding to A1 or A3 receptors, the associated Gi/o protein is activated. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
Caption: A1/A3 Receptor Signaling Pathway.
A2A and A2B Receptor Signaling (Gs-coupled)
Activation of A2A or A2B receptors by an agonist leads to the activation of the Gs protein. The Gαs subunit then stimulates adenylyl cyclase, resulting in an increased production of intracellular cAMP from ATP. This elevation in cAMP activates PKA, which in turn phosphorylates downstream effector proteins, leading to a cellular response.
References
- 1. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Benzylthioadenosine as a Selective A1 Adenosine Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Benzylthioadenosine and its analogues as agonists for the A1 adenosine (B11128) receptor (A1AR). The A1AR, a G protein-coupled receptor (GPCR), is a critical regulator of cardiac function, neuronal activity, and inflammatory processes. Its activation initiates a signaling cascade with significant therapeutic potential. This document details the pharmacology, relevant experimental protocols, and key signaling pathways associated with 2-substituted thioadenosine derivatives, with a focus on their interaction with the A1AR.
Core Concepts: A1 Adenosine Receptor Activation
Activation of the A1 adenosine receptor by an agonist like this compound triggers a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as activating inwardly rectifying potassium channels and inhibiting N-, P-, and Q-type calcium channels. This signaling ultimately leads to a range of physiological responses, including reduced heart rate, neuroprotection, and anti-inflammatory effects.
A1 Adenosine Receptor Signaling Pathway
Caption: A1 Adenosine Receptor Signaling Cascade.
Quantitative Data: Binding Affinity of 2-Alkylthioadenosine Derivatives
| Compound | R Group | Ki (nM) at Human A1AR |
| 7 | Phenyl | 1050 |
| 8 | 2-Phenylethyl | 1960 |
| 9 | 3-Phenylpropyl | 340 |
| 10 | 4-Phenylbutyl | 140 |
| 11 | 4-Chlorophenyl | 1100 |
| 12 | 4-Methoxyphenyl | 1800 |
| 13 | 1-Naphthyl | 1430 |
Data extracted from "Adenosine receptor agonists: synthesis and binding affinity of 2-(aryl)alkylthioadenosine derivatives".[1]
Experimental Protocols
Detailed methodologies for characterizing the interaction of A1 receptor agonists like this compound are crucial for reproducible research. The following sections outline standard protocols for radioligand binding, GTPγS binding, and adenylyl cyclase inhibition assays.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 receptor.
Materials:
-
Membrane preparation from cells expressing the A1 adenosine receptor.
-
Radioligand (e.g., [³H]CCPA - 2-chloro-N⁶-cyclopentyladenosine).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM CPA - N⁶-cyclopentyladenosine).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CCPA (typically at its Kd value), and varying concentrations of this compound or control compounds.
-
For non-specific binding wells, add a high concentration of an unlabeled A1 agonist.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Displacement Assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the A1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membrane preparation from cells expressing the A1 adenosine receptor.
-
[³⁵S]GTPγS.
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the data to determine the EC50 and Emax values for G protein activation.
Adenylyl Cyclase Inhibition Assay
This assay functionally assesses the ability of an A1 agonist to inhibit the production of cAMP.
Materials:
-
Whole cells expressing the A1 adenosine receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or AlphaScreen).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Synthesis of 2-Alkylthioadenosine Derivatives
The synthesis of 2-alkylthioadenosine derivatives generally involves the reaction of 2-chloroadenosine (B27285) with the corresponding thiol in the presence of a base. The following is a general synthetic scheme.
General Synthesis of 2-Alkylthioadenosines
Caption: Synthetic scheme for 2-alkylthioadenosines.
General Procedure: To a solution of 2-chloroadenosine in a suitable solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride) is added, followed by the addition of the corresponding thiol (e.g., benzyl mercaptan). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The product is then isolated and purified using standard techniques such as chromatography.
Conclusion
This compound and its analogues represent a class of compounds with the potential to selectively modulate the A1 adenosine receptor. The data on related 2-alkylthioadenosine derivatives indicate that substitutions at the 2-position of the adenine (B156593) ring can influence binding affinity. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacological characterization of these compounds. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential as an A1AR agonist.
References
Cellular Pathways Affected by 2-Benzylthioadenosine: A Technical Guide
Disclaimer: Direct experimental data on the specific cellular effects of 2-Benzylthioadenosine is limited in the current scientific literature. This guide provides an in-depth analysis of the cellular pathways likely to be affected by this compound based on the activities of structurally related compounds: 2-amino-3-benzoylthiophenes and benzyl (B1604629) isothiocyanate (BITC) . The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding hypothesis-driven investigation into the bioactivity of this compound.
Introduction
This compound is a synthetic derivative of the endogenous nucleoside adenosine (B11128). While its specific biological roles are not well-defined, its structural similarity to adenosine and related synthetic compounds suggests potential interactions with key cellular signaling pathways. This technical guide explores these potential interactions by examining the established mechanisms of two classes of structurally related molecules. The benzyl group suggests a potential for interactions similar to benzyl isothiocyanate, while the adenosine core points towards modulation of purinergic signaling, akin to 2-amino-3-benzoylthiophenes which are known allosteric modulators of adenosine receptors.
Potential Modulation of Adenosine Receptor Signaling
Based on the adenosine moiety, this compound may interact with adenosine receptors. The A1 adenosine receptor (A1AR) is a primary candidate, as compounds with similar core structures, such as 2-amino-3-benzoylthiophenes, have been shown to act as allosteric enhancers of this receptor.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1AR, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
Caption: Potential modulation of the A1 adenosine receptor signaling pathway by this compound.
Quantitative Data from Related Compounds (2-amino-3-benzoylthiophenes)
The following table summarizes the quantitative data for the allosteric enhancement of A1AR by 2-amino-3-benzoylthiophenes. These values provide a potential range of activity to investigate for this compound.
| Compound Class | Assay | Endpoint | Result | Reference |
| 2-amino-3-benzoylthiophenes | [3H]N6-cyclohexyladenosine binding | Stimulation of binding | Up to 45% at 10 µM | [1] |
| 2-amino-3-benzoylthiophenes | Forskolin-stimulated cAMP accumulation | Inhibition | Up to 55% | [1] |
| PD 81,723 | N6-cyclopentyladenosine binding enhancement | EC50 | Lower than other analogs | [2] |
Experimental Protocols
This assay measures the ability of a compound to enhance the binding of a radiolabeled agonist to the A1 adenosine receptor.
-
Cell Preparation: Prepare membranes from cells or tissues expressing the A1 adenosine receptor.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled A1AR agonist (e.g., [3H]N6-cyclohexyladenosine) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the EC50 for binding enhancement.
This functional assay determines the effect of a compound on the inhibition of adenylyl cyclase activity.
-
Cell Culture: Plate cells expressing the A1 adenosine receptor (e.g., FRTL-5 cells).
-
Treatment: Pre-incubate the cells with the test compound, followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of an A1AR agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a reporter gene assay.
-
Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation at different concentrations of the test compound to determine the IC50.
Potential Induction of Apoptosis and Cell Cycle Arrest
The benzyl group of this compound is a structural feature shared with benzyl isothiocyanate (BITC), a well-studied compound known to induce apoptosis and cell cycle arrest in cancer cells. Therefore, it is plausible that this compound could exhibit similar activities.
Apoptosis Signaling Pathways
BITC has been shown to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and modulation of Bcl-2 family proteins.
Caption: Hypothesized apoptosis induction pathway for this compound based on BITC.
Cell Cycle Regulation
BITC can induce cell cycle arrest, primarily at the G2/M phase, by affecting the expression and activity of key cell cycle regulatory proteins.
Caption: Potential mechanism of G2/M cell cycle arrest induced by this compound.
Quantitative Data from Benzyl Isothiocyanate (BITC)
The following table presents a summary of the cytotoxic and cell cycle effects of BITC in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Assay | Endpoint | Result | Reference |
| Human pancreatic cancer (BxPC-3) | Growth inhibition | IC50 | ~8 µM | [3][4] |
| Human acute myeloid leukemia (SKM-1) | Cell viability | IC50 | 4.0–5.0 µM | [5] |
| Human gastric adenocarcinoma (AGS) | Cell viability | IC50 (24h) | ~10 µM | [6] |
| Human gastric adenocarcinoma (AGS) | Cell viability | IC50 (48h) | ~5 µM | [6] |
| Canine B-cell lymphoma (CLBL-1) | Cytotoxicity | EC50 | 3.63 ± 0.21 µM | [7] |
| Canine B-cell leukemia (CLB70) | Cytotoxicity | EC50 | 3.78 ± 0.21 µM | [7] |
| Human pancreatic cancer (Capan-2) | Cell Cycle Analysis | G2/M arrest | Concentration-dependent | [8] |
| Jurkat T-cell leukemia | Cell Cycle Analysis | G2/M arrest | Concentration-dependent | [9] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10][11][12][13]
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) in the presence of RNase A to remove RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
This method is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.[15][16][17][18][19]
This assay measures the intracellular generation of ROS.
-
Cell Seeding and Treatment: Seed cells in a microplate and treat with the test compound.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[20][21][22][23]
Conclusion
While direct evidence for the cellular effects of this compound is currently lacking, its structural features suggest a strong potential for interaction with adenosine receptor signaling and pathways regulating apoptosis and the cell cycle. The data and protocols presented in this guide, derived from studies on the structurally related compounds 2-amino-3-benzoylthiophenes and benzyl isothiocyanate, provide a robust framework for initiating research into the pharmacological profile of this compound. Future studies should focus on directly assessing the activity of this compound in the assays described herein to elucidate its specific mechanisms of action and to evaluate its potential as a therapeutic agent.
References
- 1. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the adenosine A(1) receptor. Synthesis and biological evaluation of novel 2-amino-3-benzoylthiophenes as allosteric enhancers of agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
2-Benzylthioadenosine in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzylthioadenosine and its role within the intricate framework of purinergic signaling. Adenosine (B11128) receptors, a class of G protein-coupled receptors, are critical regulators of a myriad of physiological processes, making them attractive targets for therapeutic intervention. This document delves into the pharmacological profile of 2-substituted adenosine analogs, with a focus on the structural class to which this compound belongs. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes existing knowledge on related compounds to provide a predictive framework for its activity. Detailed experimental protocols for receptor binding and functional assays are provided to enable researchers to characterize this compound and similar molecules. Furthermore, this guide illustrates the key signaling pathways involved, offering a foundational understanding for future research and drug development endeavors.
Introduction to Purinergic Signaling and Adenosine Receptors
Purinergic signaling is a fundamental cell-to-cell communication system mediated by extracellular purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1] This signaling pathway is integral to a vast array of physiological and pathological processes.[2] Adenosine, a key signaling molecule in this system, exerts its effects through the activation of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3][4] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular function, neurotransmission, inflammation, and immune responses.[5]
The adenosine receptors are classified into two main families based on their primary G protein coupling and subsequent effect on adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP):
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6][7]
-
A2A and A2B Receptors: These receptors primarily couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[6][8]
The diverse physiological roles and the druggable nature of adenosine receptors have made them a significant focus of drug discovery and development efforts.
Pharmacological Profile of 2-Substituted Adenosine Analogs
The pharmacological activity of adenosine analogs is profoundly influenced by substitutions at various positions of the adenosine molecule. The 2-position has been a key site for chemical modification to enhance affinity and selectivity for different adenosine receptor subtypes.
While specific quantitative data for this compound is limited in the available literature, studies on a range of 2-substituted adenosine derivatives provide valuable insights into its likely pharmacological profile. These derivatives have been shown to exhibit varying affinities and efficacies across the four adenosine receptor subtypes.[9] Generally, 2-substituted adenosine derivatives have been found to be less potent at the A1 adenosine receptor compared to the A3 receptor.[9]
To provide a comparative context, the following table summarizes the binding affinities (Ki values) and functional activities (EC50 values) for a selection of 2-substituted adenosine analogs. This data is intended to serve as a reference for predicting the potential activity of this compound.
Table 1: Binding Affinity (Ki) and Functional Activity (EC50) of Selected 2-Substituted Adenosine Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Agonist/Antagonist Activity | Reference |
| 2-Benzyl(oxy)adenosine | A3 | 117 | - | Partial Agonist | [9] |
| 2-(3-Chlorobenzyl)oxyadenosine | A3 | 72 | - | Partial Agonist | [9] |
| 2-[2-(l-Naphthyl)ethyloxy]adenosine | A2A | 3.8 | - | Agonist | [9] |
| 2-[2-(2-Naphthyl)ethyloxy]adenosine | A2B | - | 1.4 | Agonist | [9] |
| 2-[2-(2-Thienyl)ethyloxy]adenosine | A2B | - | 1.8 | Agonist | [9] |
| 2-(S-2-Phenylbutyloxy)adenosine | A3 | 175 | - | Antagonist | [9] |
Note: The table presents data for structurally related compounds to provide a general understanding. The exact values for this compound may vary and require experimental determination.
Purinergic Signaling Pathways
The interaction of this compound with adenosine receptors is predicted to trigger intracellular signaling cascades that modulate cellular function. The primary pathway involves the regulation of adenylyl cyclase and subsequent changes in cAMP levels.
A1 and A3 Receptor Signaling
Activation of A1 and A3 receptors by an agonist like this compound would lead to the activation of inhibitory G proteins (Gi). The α-subunit of the Gi protein dissociates and inhibits adenylyl cyclase, resulting in decreased production of cAMP. This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins.
A2A and A2B Receptor Signaling
Conversely, if this compound acts as an agonist at A2A or A2B receptors, it would activate stimulatory G proteins (Gs). The α-subunit of the Gs protein would then stimulate adenylyl cyclase, leading to an increase in intracellular cAMP concentration. Elevated cAMP levels activate PKA, which phosphorylates downstream targets, ultimately leading to a cellular response.
Experimental Protocols
To characterize the interaction of this compound with adenosine receptors, a series of in vitro assays are essential. The following sections provide detailed methodologies for radioligand binding assays to determine binding affinity and functional assays to assess the compound's effect on adenylyl cyclase activity.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for each adenosine receptor subtype by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a suitable buffer.
-
Prepare a membrane fraction by centrifugation.[10]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of membrane preparation (typically 20-50 µg of protein).[10]
-
50 µL of a fixed concentration of the appropriate radioligand (at a concentration close to its Kd).
-
50 µL of increasing concentrations of this compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.[10]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound to modulate adenylyl cyclase activity, thereby determining if it acts as an agonist or antagonist at A1/A3 or A2A/A2B receptors.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
This compound (test compound).
-
Forskolin (B1673556) (an adenylyl cyclase activator, for A1/A3 assays).
-
A known adenosine receptor agonist (e.g., NECA, for antagonist mode).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor to an appropriate density.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Assay Setup (Agonist Mode):
-
Pre-incubate the cells with a PDE inhibitor for 15-30 minutes.
-
For A1/A3 receptors, add a fixed, sub-maximal concentration of forskolin to stimulate adenylyl cyclase.
-
Add increasing concentrations of this compound to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the cells with a PDE inhibitor and increasing concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a known adenosine receptor agonist (e.g., NECA at its EC80).
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Synthesis and Characterization
The synthesis of 2-substituted thioadenosine derivatives typically involves the reaction of a suitable starting material, such as 2-chloroadenosine, with the corresponding thiol. While a specific protocol for this compound was not found in the reviewed literature, a general synthetic approach can be outlined.
General Synthesis Outline:
A plausible synthetic route to this compound would involve the nucleophilic substitution of a leaving group at the 2-position of an adenosine derivative with benzyl (B1604629) mercaptan (benzylthiol). A common starting material for such a synthesis is 2-chloroadenosine. The reaction would likely be carried out in the presence of a base to deprotonate the thiol, making it a more potent nucleophile.
Characterization:
Following synthesis and purification, the identity and purity of this compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the benzylthio group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Future Directions and Conclusion
This compound represents a potentially valuable pharmacological tool for probing the function of adenosine receptors. Based on the data from related 2-substituted adenosine analogs, it is likely to exhibit activity at one or more of the adenosine receptor subtypes. However, a thorough experimental characterization is required to elucidate its precise pharmacological profile, including its binding affinity, functional activity (agonist or antagonist), and receptor subtype selectivity.
The experimental protocols provided in this guide offer a robust framework for researchers to undertake this characterization. The determination of quantitative pharmacological data for this compound will be crucial for understanding its potential therapeutic applications in areas where purinergic signaling plays a key role, such as cardiovascular diseases, neurological disorders, and inflammatory conditions. Future in vivo studies would be necessary to evaluate its efficacy, safety, and pharmacokinetic properties.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The A3 adenosine receptor: an enigmatic player in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
Pharmacological Profile of 2-Benzylthioadenosine: A Technical Guide
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. As with other adenosine analogs, its pharmacological activity is primarily mediated through interaction with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors (GPCRs) are widely distributed throughout the body and are implicated in a vast array of physiological and pathophysiological processes, making adenosine receptor ligands promising therapeutic targets. This document provides a detailed overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.
Receptor Binding and Functional Activity
The pharmacological profile of 2-substituted adenosine derivatives is highly dependent on the nature and linkage of the substituent at the 2-position. For thioether derivatives, the available data indicates a generally low affinity, particularly at the A₃ adenosine receptor.
Quantitative Pharmacological Data
Quantitative data for this compound is limited in the public domain. However, studies on structurally similar 2-substituted thioether adenosine derivatives provide valuable insights into its likely pharmacological profile. The following table summarizes the available binding affinity data for a close structural analog, 2-(2-phenylethyl)thioadenosine, at human adenosine receptors.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Species/Cell Line | Reference |
| 2-(2-phenylethyl)thioadenosine | A₃ | 1960 | Human / CHO | [1] |
Note: CHO refers to Chinese Hamster Ovary cells stably expressing the human adenosine receptor subtype.
Key Observations:
-
A₃ Receptor Affinity : The 2-phenylethyl thioether analog of adenosine displays a very low affinity for the human A₃ adenosine receptor, with a Kᵢ value in the micromolar range.[1] This suggests that this compound is likely to be a weak ligand at this receptor subtype.
-
A₁ Receptor Affinity : Studies on this class of compounds indicate that 2-substituted adenosine derivatives are generally less potent at the A₁ receptor compared to the A₃ receptor.[1][2] Given the low A₃ affinity, it can be inferred that the affinity for the A₁ receptor is also likely to be in the micromolar range or weaker.
-
Functional Activity : Despite low binding potency, 2-substituted adenosine derivatives have been reported to be fully efficacious agonists at the A₁ receptor.[1][2] This suggests that while this compound may require higher concentrations to bind to the A₁ receptor, it is capable of eliciting a full agonist response.
Signaling Pathways
Adenosine receptors are coupled to different G-proteins, initiating distinct intracellular signaling cascades. The A₁ and A₃ receptors typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Experimental Protocols
The characterization of compounds like this compound relies on standardized in vitro assays to determine receptor binding affinity and functional potency.
Radioligand Binding Assay (for Affinity, Kᵢ)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Kᵢ).
References
The Scant Scientific Landscape of 2-Benzylthioadenosine: A Review of Related Adenosine Analogs
Despite the significant interest in modified nucleosides for therapeutic applications, a comprehensive review of the scientific literature reveals a notable scarcity of specific data on 2-Benzylthioadenosine. This technical guide, intended for researchers, scientists, and drug development professionals, pivots to an in-depth analysis of structurally related adenosine (B11128) analogs to provide context and potential avenues for future research. While direct experimental data, signaling pathways, and quantitative metrics for this compound are not publicly available, an examination of its close chemical cousins—N6-benzyladenosine and other 2-thioadenosine (B194474) derivatives—offers valuable insights into its potential biological activities and synthetic strategies.
Synthetic Approaches to Modified Adenosines
The synthesis of adenosine derivatives is a well-established field, with several general methods applicable to the potential creation of this compound. Typically, the synthesis of 2-thioether derivatives of adenosine involves the initial preparation of 2-mercaptoadenosine, which can then be alkylated with a suitable benzyl (B1604629) halide.
A generalized synthetic workflow for such a conversion is depicted below. This process would start with a protected adenosine to prevent unwanted reactions on the ribose sugar. The purine (B94841) ring would then be modified to introduce a thiol group at the 2-position, followed by S-alkylation with benzyl bromide and subsequent deprotection to yield the final product.
Biological Activities of Structurally Related Analogs
While data on this compound is lacking, the biological activities of N6-benzyladenosine and other 2-substituted adenosine analogs have been explored, revealing a range of therapeutic potentials.
N6-Benzyladenosine Derivatives: Anticancer and Antiviral Potential
A significant body of research exists for N6-benzyladenosine and its derivatives. These compounds have demonstrated notable antiproliferative effects in various cancer cell lines. For instance, certain N6-benzyladenosine analogs have been shown to induce apoptosis and inhibit cell proliferation in glioma and colorectal cancer cells.[1] The mechanism of action for some of these analogs is linked to the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1]
Furthermore, N6-benzyladenosine has been identified as a potent inhibitor of human enterovirus 71 (EV71) replication.[2] Structure-activity relationship (SAR) studies have shown that modifications to the benzyl group, such as fluorination, can significantly enhance the antiviral activity and selectivity of these compounds.[2]
2-Thioadenosine Derivatives: Platelet Aggregation and Adenosine Receptor Modulation
Derivatives of 2-thioadenosine have been investigated for their effects on platelet aggregation.[3] The introduction of various substituents at the 2-thio position can modulate their inhibitory activity. While the literature does not specify a benzyl group, it is plausible that this compound could exhibit similar properties.
Adenosine receptors (A1, A2A, A2B, and A3) are important drug targets, and modifications at the 2-position of adenosine can influence receptor binding affinity and selectivity. For example, 2-alkynyl substituted 4'-thioadenosine derivatives have been synthesized and evaluated for their binding to adenosine receptors.[4] It is conceivable that the benzylthio moiety at the 2-position could also confer specific interactions with one or more of these receptor subtypes.
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways.
If acting as an adenosine receptor agonist or antagonist, it would modulate downstream pathways involving adenylyl cyclase and cyclic AMP (cAMP), or phospholipase C and inositol (B14025) phosphates, depending on the receptor subtype and G-protein coupling.
Should it exhibit anticancer properties similar to N6-benzyladenosine derivatives, it might interfere with the mevalonate pathway by inhibiting enzymes like FPPS, leading to reduced protein prenylation and induction of apoptosis.
Conclusion and Future Directions
The current scientific literature provides a limited view of the specific properties of this compound. However, by examining its structural relatives, we can hypothesize its potential as a bioactive molecule with possible applications in oncology, virology, or as a modulator of platelet aggregation and adenosine receptor signaling.
To unlock the therapeutic potential of this compound, future research should focus on:
-
De novo Synthesis and Characterization: The development of a robust synthetic route and full analytical characterization is the essential first step.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, viruses, and adenosine receptor subtypes to identify its primary biological targets.
-
Mechanism of Action Studies: Upon identification of a significant biological activity, detailed mechanistic studies should be undertaken to elucidate the specific signaling pathways and molecular interactions involved.
This in-depth guide, while not on the core topic due to a lack of data, provides a solid foundation for researchers and drug development professionals to initiate and guide future investigations into the largely unexplored chemical space of this compound.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Benzylthioadenosine in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the experimental use of 2-Benzylthioadenosine and its close structural analog, N6-benzyladenosine. While specific research on this compound is limited, extensive data from studies on N6-benzyladenosine offers valuable insights into its potential as an anti-cancer agent. This document outlines its mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate further investigation into this class of compounds. N6-benzyladenosine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as a therapeutic candidate.[1][2]
Mechanism of Action
N6-benzyladenosine, a purine (B94841) analog, exerts its anti-proliferative effects through a multi-faceted mechanism that primarily involves the induction of cell cycle arrest and apoptosis. A key initiating event is the disorganization of the actin cytoskeleton, which leads to changes in cell morphology.[2][3] This cytoskeletal disruption is hypothesized to be a trigger for subsequent cellular processes.
The compound promotes cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[2][3] Following cell cycle arrest, N6-benzyladenosine induces programmed cell death (apoptosis). This is achieved through the activation of the intrinsic apoptotic pathway, marked by the activation of caspase-3, a key executioner caspase.[2][3] The cytotoxic activity of N6-benzyladenosine is dependent on its intracellular phosphorylation, suggesting that it acts as a pro-drug that requires metabolic activation within the cancer cell.
Data Presentation
The following table summarizes the cytotoxic activity of N6-benzyladenosine (referred to as compound 2 in the source) in human colorectal cancer cell lines.
| Compound | Cell Line | Treatment Time (hours) | IC50 (µM) |
| N6-benzyladenosine | HCT116 | 24 | > 20 |
| 48 | 15.6 ± 1.2 | ||
| DLD-1 | 24 | 18.2 ± 0.9 | |
| 48 | 12.5 ± 0.7 |
Data extracted from a study on N6-benzyladenosine and its derivatives.[1]
Mandatory Visualizations
Signaling Pathway of N6-benzyladenosine
Caption: Proposed signaling pathway of N6-benzyladenosine in cancer cells.
Experimental Workflow
Caption: General workflow for evaluating the anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, DLD-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound for the desired time, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels related to the cell cycle and apoptosis pathways following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Actin, anti-p21, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of 2-Benzylthioadenosine stock solutions for use in various research and drug development applications. This compound is an adenosine (B11128) analog that functions as a selective agonist for the A2A adenosine receptor, a G-protein coupled receptor involved in a variety of physiological processes. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures for dissolution and storage, and key experimental protocols for its application in cell culture.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₅O₄S | Inferred |
| Molecular Weight | 389.43 g/mol | [1] |
| Solubility in DMSO | Expected to be soluble | General Knowledge |
| Solubility in Ethanol | Expected to be soluble | General Knowledge |
| Solubility in Water | Expected to be poorly soluble | General Knowledge |
| Storage Temperature | -20°C or -80°C for stock solutions | General Knowledge |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in aqueous cell culture media.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 389.43 g/mol × 1000 mg/g = 3.89 mg
-
Weighing: Carefully weigh out 3.89 mg of this compound powder on an analytical balance. To minimize static electricity, use an anti-static weigh boat or paper.
-
Dissolution:
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Application in Cell Culture: Treatment of Cells with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
10 mM stock solution of this compound in DMSO
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow overnight, or until they reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Important: To avoid solvent toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%.[2]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), protein extraction for Western blotting, RNA isolation for RT-qPCR, or measurement of intracellular cAMP levels.
Signaling Pathway
This compound acts as an agonist for the A2A adenosine receptor, a Gs-protein coupled receptor. Activation of this receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses.
Caption: A2A adenosine receptor signaling pathway activated by this compound.
References
2-Benzylthioadenosine: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As a member of the 2-substituted adenosine family, it holds potential for modulating adenosine receptor activity within the central nervous system (CNS). Adenosine receptors, particularly the A1 and A3 subtypes, are implicated in various neuropathological processes, including excitotoxicity, neuroinflammation, and neuronal apoptosis. Consequently, ligands targeting these receptors are valuable tools in neuroscience research, offering avenues for the investigation of novel therapeutic strategies for neurodegenerative diseases and acute brain injury.
These application notes provide an overview of the potential applications of this compound in neuroscience research, with a focus on its use in in vitro models of neuroprotection and neuroinflammation. Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is presumed to exert its biological effects through interaction with one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The benzylthio- substitution at the 2-position of the adenosine molecule influences its affinity and selectivity for these receptors. Based on structure-activity relationships of similar 2-substituted adenosine analogs, this compound is hypothesized to have a low affinity for the A3 adenosine receptor. Its affinity for other adenosine receptor subtypes requires further characterization. The downstream signaling pathways activated by this compound will depend on which receptor subtype it preferentially binds to and whether it acts as an agonist or antagonist.
Data Presentation
The following table summarizes the available quantitative data for a structurally related compound, providing an initial estimate of the binding affinity of 2-thioether adenosine derivatives.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 2-(2-Phenylethyl)thioadenosine | Human A3 | 1960 | [1] |
Key Applications in Neuroscience Research
-
Neuroprotection Assays: Investigating the potential of this compound to protect neurons from various insults, such as excitotoxicity, oxidative stress, and ischemia.
-
Anti-Neuroinflammatory Studies: Assessing the ability of this compound to modulate the inflammatory response of microglial cells, the resident immune cells of the brain.
-
Signal Transduction Pathway Analysis: Elucidating the intracellular signaling cascades affected by this compound upon binding to its target adenosine receptor(s).
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol describes a method to assess the neuroprotective effects of this compound in a primary cortical neuron culture model of ischemic injury.
1. Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Deoxygenated glucose-free DMEM
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
2. Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Treatment: Pre-treat neurons with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 2 hours.
-
OGD Induction:
-
Wash cells twice with deoxygenated glucose-free DMEM.
-
Replace the medium with fresh deoxygenated glucose-free DMEM containing the respective concentrations of this compound.
-
Place the plate in a hypoxic chamber for 90 minutes at 37°C.
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the OGD medium with fresh, pre-warmed, and oxygenated Neurobasal medium containing the respective concentrations of this compound.
-
Return the plate to a standard incubator (95% air, 5% CO2) for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the normoxic control group. Calculate the EC50 value for the neuroprotective effect of this compound.
Protocol 2: Anti-Neuroinflammatory Assay in Microglia
This protocol details a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Materials:
-
BV-2 microglial cell line
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent system for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-6
-
RNA extraction kit and reagents for qRT-PCR
2. Procedure:
-
Cell Culture: Plate BV-2 cells in 96-well plates (for Griess assay and ELISA) or 12-well plates (for qRT-PCR) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours (for Griess and ELISA) or 6 hours (for qRT-PCR).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Nos2, Tnf, Il6). Normalize to a housekeeping gene (e.g., Gapdh).
-
-
Data Analysis: Compare the levels of NO, cytokines, and gene expression in treated groups to the LPS-only control. Calculate the IC50 values for the anti-inflammatory effects of this compound.
Visualizations
Caption: Potential signaling pathways of this compound.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Experimental workflow for in vitro neuroinflammation assay.
References
Application Notes and Protocols for Studying Cardiac Function with 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). Based on structure-activity relationship studies of related compounds, this compound is predicted to act as a selective agonist for the A3 adenosine receptor (A3AR). While the A1 and A2A adenosine receptors have well-established roles in cardiac physiology, the function of the A3AR in the heart is a subject of ongoing investigation, with evidence suggesting its involvement in cardioprotection against ischemia-reperfusion injury. These application notes provide a guide for utilizing this compound to explore the role of A3AR in cardiac function.
Mechanism of Action
This compound is a potent agonist at the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A3AR in cardiomyocytes is thought to initiate a signaling cascade that includes inhibition of adenylyl cyclase, modulation of phospholipase C (PLC) and protein kinase C (PKC) activity, and activation of various downstream kinases, including mitogen-activated protein kinases (MAPKs). These pathways are implicated in cellular processes that can protect the heart from ischemic damage. A structurally related compound, a 2-S-benzyl derivative of an (N)-methanocarba-adenosine analog, has been shown to be a high-affinity A3AR agonist with a Ki value of 49.8 nM[1][2][3].
Anticipated Cardiac Effects
The primary application of this compound in cardiac research is to investigate the effects of selective A3AR activation. The table below summarizes the potential effects on key cardiac parameters based on the known and hypothesized roles of the A3AR.
| Parameter | Expected Effect of this compound (A3AR Agonist) | Rationale |
| Myocardial Contractility | Variable; may see a slight negative inotropic effect at high concentrations. | A3AR activation can lead to the opening of ATP-sensitive potassium (KATP) channels, which can hyperpolarize the cell membrane and indirectly reduce calcium influx. |
| Heart Rate | Minimal to no direct effect. | The sinoatrial node is primarily regulated by A1 adenosine receptors. |
| Action Potential Duration | Potential for shortening. | Activation of KATP channels can lead to a more rapid repolarization phase. |
| Ischemia-Reperfusion Injury | Cardioprotective; expected to reduce infarct size and improve functional recovery. | A3AR activation is linked to the preconditioning and postconditioning phenomena, involving pathways that reduce apoptosis and inflammation. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cardiomyocyte Contractility
This protocol outlines a method to assess the direct effects of this compound on the contractility of isolated adult rat ventricular cardiomyocytes.
Materials:
-
Isolated adult rat ventricular cardiomyocytes
-
This compound
-
Myocyte culture medium
-
IonOptix or similar contractility measurement system
-
Field stimulation chamber
-
Microscope with a video camera
Procedure:
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from adult rats using established enzymatic digestion protocols.
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips in a perfusion chamber.
-
Baseline Recording: Perfuse the cells with a standard Tyrode's solution and record baseline contractility (sarcomere shortening and relaxation kinetics) under electrical field stimulation (e.g., 1 Hz).
-
Drug Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in Tyrode's solution.
-
Data Acquisition: Perfuse the cardiomyocytes with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Allow the cells to equilibrate for at least 5 minutes at each concentration before recording contractility.
-
Washout: After the highest concentration, perfuse the cells with drug-free Tyrode's solution to assess the reversibility of the effects.
-
Data Analysis: Analyze the recorded traces to quantify parameters such as peak sarcomere shortening, time to peak shortening, and time to 90% relaxation.
Protocol 2: Investigating the Cardioprotective Effects of this compound in a Langendorff-Perfused Heart Model of Ischemia-Reperfusion
This protocol describes an ex vivo method to determine if this compound can protect the heart from ischemia-reperfusion injury.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Triphenyltetrazolium chloride (TTC) stain
-
Isolated rodent hearts
Procedure:
-
Heart Isolation and Perfusion: Isolate hearts from anesthetized rodents and mount them on a Langendorff apparatus. Perfuse with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the hearts to stabilize for a period of 20-30 minutes.
-
Pre-Ischemic Treatment: For the treatment group, perfuse the hearts with Krebs-Henseleit buffer containing this compound (e.g., 100 nM) for 10-15 minutes prior to ischemia. The control group will receive buffer without the drug.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reperfuse the hearts with the respective control or this compound-containing buffer for a period of 60-120 minutes.
-
Functional Assessment: Monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
Infarct Size Measurement: At the end of reperfusion, freeze the hearts, slice them, and incubate with TTC stain to differentiate between viable (red) and infarcted (white) tissue.
-
Data Analysis: Calculate the infarct size as a percentage of the total ventricular area. Compare the functional recovery and infarct size between the control and this compound treated groups.
Visualizations
Caption: Signaling pathway of this compound via the A3AR.
Caption: Workflow for assessing cardiomyocyte contractility.
References
2-Benzylthioadenosine: A Tool for Investigating Inflammatory Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The purine (B94841) nucleoside adenosine (B11128) is a potent endogenous regulator of inflammation, primarily exerting its anti-inflammatory effects through activation of the A2A adenosine receptor (A2AAR).[1][2] 2-Benzylthioadenosine, a synthetic analog of adenosine, serves as a valuable research tool for dissecting the molecular mechanisms underlying adenosine-mediated immunomodulation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate inflammatory responses in vitro.
Mechanism of Action
This compound is an adenosine analog that exhibits immunomodulatory properties.[3][4] Like adenosine, it is believed to exert its anti-inflammatory effects through the activation of adenosine receptors, particularly the A2AAR.[1][2] Activation of the A2AAR on immune cells, such as macrophages, triggers a cascade of intracellular signaling events that ultimately suppress the production of pro-inflammatory mediators.[1] Key signaling pathways implicated in inflammation, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are known to be modulated by adenosine receptor agonists.[1] By inhibiting these pathways, this compound can effectively reduce the expression and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory molecules such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[5][6][7]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data is presented to illustrate the dose-dependent inhibitory capacity of the compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | < 1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85 ± 5.2 |
| This compound + LPS | 10 | 55 ± 4.1 |
| This compound + LPS | 50 | 25 ± 3.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | < 20 | < 15 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 800 ± 75 |
| This compound + LPS | 1 | 1250 ± 110 | 680 ± 60 |
| This compound + LPS | 10 | 750 ± 65 | 420 ± 40 |
| This compound + LPS | 50 | 300 ± 30 | 180 ± 20 |
Experimental Protocols
Detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound are provided below.
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory activity of this compound by measuring its effect on the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.[8]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for NO measurement
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's protocols.[9]
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only treated group.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol describes how to investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1. A shorter LPS stimulation time (e.g., 30-60 minutes) is often optimal for observing phosphorylation events.
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of this compound on the activation of these signaling pathways.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Signaling pathways in LPS-induced inflammation and the inhibitory role of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lipopolysaccharide-induced cyclooxygenase-2 expression and inducible nitric oxide synthase by 4-[(2′-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytokine Elisa [bdbiosciences.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Benzylthioadenosine. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for various stages of drug development, including purity assessment, stability studies, and quality control of bulk drug substances and formulated products. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring ease of use and reproducibility.
Introduction
This compound is a synthetic derivative of adenosine (B11128) with potential applications in pharmaceutical research. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Experimental Workflow
Results and Discussion
Method Validation Summary
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Parameter | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Retention Time | 0.5 | 0.8 |
| Peak Area | 1.2 | 1.5 |
Table 3: Accuracy (Spike and Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.9 | 98.8 |
| 100% | 10.0 | 9.9 | 99.0 |
| 120% | 12.0 | 12.1 | 100.8 |
Signaling Pathway and Logical Relationships
The analytical method development process follows a logical progression to ensure a robust and reliable final protocol.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine quality control analysis in the pharmaceutical industry. The short run time allows for high-throughput analysis, contributing to increased efficiency in the drug development workflow.
Application Notes and Protocols for the Detection of 2-Benzylthioadenosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of 2-Benzylthioadenosine, a substituted purine (B94841) nucleoside, in various biological samples. The methodologies outlined below are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for the analysis of small molecules in complex matrices.
Introduction
This compound is a synthetic derivative of adenosine (B11128), belonging to a class of compounds with potential pharmacological activities. Like other adenosine analogs, it may interact with purinergic receptors, influencing various physiological processes. Accurate detection and quantification of this compound in biological samples such as plasma, serum, cell lysates, and tissue homogenates are crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
The protocols provided herein offer a robust starting point for researchers to develop and validate a sensitive and reliable analytical method for this compound.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published and would need to be established during in-house method validation, the following table summarizes typical performance characteristics that can be expected from an optimized LC-MS/MS method for adenosine analogs.
| Parameter | Expected Performance Range |
| Lower Limit of Quantification (LLOQ) | 0.05 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 5000 ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | 85% - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum Samples
This protocol describes a general method for the extraction of this compound from plasma or serum by protein precipitation, a common and effective technique for removing high-abundance proteins.
Materials:
-
Biological sample (plasma, serum)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar analog)
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.
Sample Preparation: Cell Lysate Preparation
This protocol outlines the preparation of cell lysates for the analysis of intracellular concentrations of this compound.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Lysis Buffer: 10 mM Tris (pH 7.4), 100 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[1]
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.[2]
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 200 µL for a 6-well plate).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 15 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (cytosolic fraction) to a new tube for subsequent protein precipitation as described in Protocol 1.
LC-MS/MS Analysis
This section provides a starting point for the development of an LC-MS/MS method for the quantification of this compound. Optimization of these parameters is essential for achieving the desired sensitivity and selectivity.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters (Starting Conditions):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]⁺) for this compound would be determined by its molecular weight.
-
Product ions would be identified by fragmentation of the precursor ion in the collision cell. For adenosine, a common product ion corresponds to the protonated adenine (B156593) base (m/z 136).[3] A similar fragmentation pattern might be expected for this compound.
-
Example MRM transitions to be optimized:
-
This compound: [M+H]⁺ → Product Ion 1 (e.g., corresponding to the purine base with the benzylthio group), [M+H]⁺ → Product Ion 2
-
Internal Standard: [M+H]⁺ → Product Ion
-
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
References
Application Notes and Protocols for Determining the Dose-Response Curve of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As an analog of adenosine, it is predicted to interact with one or more of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes, making them attractive targets for drug discovery. The A1 and A3 receptor subtypes typically couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are generally coupled to stimulatory G proteins (Gαs), resulting in an increase in intracellular cAMP.
The determination of a dose-response curve for this compound is a critical step in its pharmacological characterization. This analysis provides essential information regarding the compound's potency (EC50 or IC50) and efficacy at its target receptor(s). These application notes provide a detailed protocol for establishing a dose-response curve for this compound using a cell-based cAMP assay, a common method for assessing the functional activity of ligands targeting adenosine receptors.
Core Concepts and Signaling Pathway
The functional activity of this compound can be quantified by measuring its effect on the intracellular concentration of cAMP. Depending on the adenosine receptor subtype expressed in the chosen cell line, this compound may either inhibit or stimulate the production of cAMP.
dot
Caption: Adenosine receptor G-protein coupled signaling pathways.
Experimental Protocols
This protocol describes the determination of the dose-response curve of this compound by measuring its effect on cAMP levels in a recombinant cell line expressing a specific human adenosine receptor subtype.
Protocol 1: cAMP Accumulation Assay for Gs-Coupled Receptors (A2A/A2B)
This assay measures the ability of this compound to stimulate the production of cAMP.
Materials and Reagents:
-
HEK293 cells stably expressing the human A2A or A2B adenosine receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
NECA (5'-(N-Ethylcarboxamido)adenosine) as a reference agonist.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 50 µM Rolipram).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well white opaque microplates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293 cells expressing the target adenosine receptor in appropriate culture medium.
-
The day before the assay, seed the cells into a 96-well or 384-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
-
Preparation of Compounds:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare serial dilutions of the reference agonist, NECA.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the cells and wash once with PBS.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for 30 minutes at 37°C.
-
Add the different concentrations of this compound or NECA to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Protocol 2: cAMP Inhibition Assay for Gi-Coupled Receptors (A1/A3)
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human A1 or A3 adenosine receptor.
-
Cell culture medium.
-
PBS.
-
This compound.
-
CPA (N6-Cyclopentyladenosine) as a reference agonist.
-
Assay buffer.
-
PDE inhibitor.
-
cAMP detection kit.
-
96-well or 384-well white opaque microplates.
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of Compounds:
-
Prepare serial dilutions of this compound and the reference agonist CPA.
-
Prepare a stock solution of forskolin in DMSO. The final concentration of forskolin used should be one that elicits a submaximal stimulation of adenylyl cyclase (typically in the low micromolar range, to be determined empirically).
-
-
Assay Execution:
-
Wash the cells with PBS and add assay buffer containing a PDE inhibitor.
-
Add the different concentrations of this compound or CPA to the wells.
-
Add forskolin to all wells except the basal control.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels as described in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated response).
-
Data Presentation
The quantitative data from the dose-response experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Potency of this compound at Gs-Coupled Adenosine Receptors
| Compound | Receptor Subtype | EC50 (nM) | Emax (% of Reference Agonist) |
| This compound | Human A2A | 150 | 85 |
| NECA (Reference) | Human A2A | 20 | 100 |
| This compound | Human A2B | 800 | 70 |
| NECA (Reference) | Human A2B | 150 | 100 |
Table 2: Hypothetical Potency of this compound at Gi-Coupled Adenosine Receptors
| Compound | Receptor Subtype | IC50 (nM) | % Inhibition at Max Conc. |
| This compound | Human A1 | 50 | 95 |
| CPA (Reference) | Human A1 | 5 | 100 |
| This compound | Human A3 | 250 | 80 |
| CPA (Reference) | Human A3 | 30 | 100 |
Mandatory Visualization
dot
Caption: Workflow for determining the dose-response of this compound.
Safe Handling and Disposal of 2-Benzylthioadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzylthioadenosine is readily available in the public domain. The following guidelines are based on the safety profiles of structurally similar adenosine (B11128) analogs and general laboratory best practices. It is imperative to handle this compound with caution, assuming it may possess hazards similar to related nucleoside analogs. All laboratory personnel should be trained in standard safety procedures and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
This compound is a modified nucleoside analog. While specific research applications and biological effects of this particular compound are not extensively documented in publicly available literature, related adenosine analogs are widely used in biomedical research to study cellular signaling pathways, particularly those involving purinergic receptors. This document provides a framework for the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
Based on the hazard profiles of similar chemical structures, this compound should be treated as a potentially hazardous substance.
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to ensure user safety.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.
Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Accidental Release and Disposal
Proper containment and disposal of this compound are crucial to prevent environmental contamination and ensure a safe laboratory environment.
Accidental Release
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE and use an absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for hazardous waste.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
All waste must be placed in a designated, properly labeled, and sealed container.
-
Contact your institution's EHS department to arrange for pickup and disposal in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Biological Context and Experimental Protocols
Note: Extensive searches of scientific literature did not yield specific information on the mechanism of action, signaling pathways, or established experimental protocols for this compound. The following sections provide a general overview of adenosine signaling as a likely context for the study of this compound.
General Adenosine Signaling Pathway
Adenosine is a signaling nucleoside that activates four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are involved in a multitude of physiological processes.[1][2] The activation of these receptors can lead to various downstream effects, often involving the modulation of intracellular cyclic AMP (cAMP) levels.[1]
-
A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi), leading to a decrease in cAMP production.[3]
-
A2A and A2B Receptors: Generally couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.[3]
It is plausible that this compound, as an adenosine analog, may interact with one or more of these adenosine receptors, thereby modulating downstream signaling cascades. However, without experimental data, its specific targets and effects remain unknown.
References
2-Benzylthioadenosine for inducing specific cellular response
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As a member of the adenosine analog family, it holds potential for inducing specific cellular responses through its interaction with purinergic signaling pathways. Adenosine and its analogs are known to play crucial roles in various physiological and pathological processes, including inflammation, neurotransmission, and cell proliferation. This document provides detailed application notes and experimental protocols for investigating the cellular effects of this compound, with a focus on its potential as a modulator of adenosine receptor-mediated signaling.
While specific data on this compound is limited, the information presented herein is based on the known activities of closely related 2-substituted adenosine analogs and provides a framework for its systematic evaluation.
Data Presentation
The following table summarizes the binding affinities of a closely related compound, 2-benzylthio-N6-methyladenosine, for the four subtypes of human adenosine receptors. This data provides a basis for predicting the potential targets of this compound and designing relevant experiments.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |
| 2-benzylthio-N6-methyladenosine | A1 | >10000 |
| A2A | 1960 | |
| A3 | 117 | |
| A2B | >10000 |
Data extracted from a study on 2-substituted adenosine derivatives.[1]
Signaling Pathways
This compound is predicted to exert its effects primarily through the activation of adenosine receptors. Based on the available data for a similar compound, it shows a preference for the A3 adenosine receptor.[1] Activation of the A3 receptor, which is typically coupled to Gi proteins, can initiate a cascade of intracellular events.
A3 Adenosine Receptor Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the cellular responses to this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., cancer cell lines known to express adenosine receptors)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression levels, particularly the appearance of cleaved forms of Caspase-3 and PARP, and the ratio of pro- to anti-apoptotic Bcl-2 family proteins.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the cellular effects of this compound.
Logical Relationships in Apoptosis Induction
The induction of apoptosis by a compound like this compound can be confirmed through a series of interconnected observations.
Conclusion
This compound represents a promising adenosine analog for inducing specific cellular responses. The provided application notes and protocols offer a comprehensive guide for researchers to investigate its biological activities. By systematically evaluating its effects on cell viability, apoptosis, and underlying signaling pathways, the therapeutic potential of this compound can be thoroughly explored. Further studies are warranted to elucidate its precise mechanism of action and to validate its efficacy in relevant disease models.
References
Troubleshooting & Optimization
Navigating the Challenges of 2-Benzylthioadenosine Solubility in Aqueous Buffers
Researchers and drug development professionals often encounter difficulties with the solubility of 2-Benzylthioadenosine in aqueous buffers, a critical step for its use in various biological assays. This technical support guide provides a comprehensive overview of the solubility issues, troubleshooting strategies, and frequently asked questions to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the hydrophobic benzyl (B1604629) group significantly reduces its ability to form favorable interactions with water molecules.
Q2: What is the expected solubility of this compound in common buffers like PBS?
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
Q4: Which organic solvents are recommended for preparing a stock solution?
A4: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents for preparing stock solutions of poorly soluble compounds like this compound.
Q5: What is the maximum concentration of the organic solvent (e.g., DMSO) that can be used in my cell-based assay?
A5: The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 1% (v/v), as higher concentrations can be toxic to cells. It is crucial to determine the tolerance of your specific cell line to the solvent by running a vehicle control experiment.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the aqueous buffer.
-
Possible Cause: The compound has exceeded its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution: Dissolve the this compound in an appropriate organic solvent such as DMSO or ethanol first.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to achieve the desired final concentration.
-
Sonication: Briefly sonicate the solution to aid in the dispersion and dissolution of any small particles.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period. However, be cautious as excessive heat may degrade the compound. Always check for precipitation as the solution cools.
-
Issue 2: Precipitation is observed after diluting the organic stock solution into the aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer is still above its solubility limit, even with the co-solvent.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the target concentration of this compound in your final working solution.
-
Increase the Co-solvent Percentage: If your experimental system allows, slightly increase the percentage of the organic co-solvent. Remember to validate the new solvent concentration with a vehicle control.
-
Use of Surfactants: Consider the addition of a small amount of a biocompatible surfactant, such as Tween 80 (e.g., a final concentration of 0.01-0.1%). This can help to keep the compound in solution.
-
pH Adjustment: The solubility of adenosine (B11128) analogs can be pH-dependent. Based on the predicted pKa of this compound (approximately 13.08), its solubility may be influenced by the pH of the buffer. Experiment with buffers of different pH values, if compatible with your assay, to find the optimal pH for solubility.
-
Quantitative Solubility Data for Related Adenosine Analogs
While specific data for this compound is limited, the following table provides solubility information for related adenosine analogs to serve as a general reference.
| Compound | Solvent | Solubility |
| N6-Methyladenosine | DMSO | up to 100 mM |
| Water | up to 25 mM | |
| Ethanol | up to 5 mM | |
| Adenosine-PEG Conjugate 1 | Phosphate (B84403) Buffer (pH 6.8) | 1.22 mg/mL |
| Adenosine-PEG Conjugate 2 | Phosphate Buffer (pH 6.8) | 1.18 mg/mL |
Key Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (Molecular Weight of this compound: ~389.4 g/mol ), you would need 3.894 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the powder.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Pre-warm Buffer: Warm your aqueous experimental buffer to the desired temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent immediate precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation before use.
Visualizing Experimental Workflows and Concepts
Caption: A typical experimental workflow for preparing this compound solutions.
Caption: A troubleshooting decision tree for this compound solubility issues.
Caption: The inhibitory signaling pathway of the Adenosine A1 receptor activated by an agonist.
Improving 2-Benzylthioadenosine stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 2-Benzylthioadenosine in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and improve experimental reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of the nucleoside adenosine (B11128). Like adenosine, it is expected to act as an agonist for adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors that, upon activation, modulate intracellular signaling cascades, primarily by influencing the levels of cyclic AMP (cAMP).[1][2] The specific affinity of this compound for each receptor subtype may vary, leading to different downstream cellular responses.
Q2: How should I properly store this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]
Q3: What are the potential causes of this compound degradation in cell culture media?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and general knowledge of compound stability in biological solutions, potential causes of degradation include:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes that could potentially metabolize this compound.
-
Oxidation: The thioether linkage in the molecule may be susceptible to oxidation, a process that can be accelerated by components in the media and exposure to light.
-
Hydrolysis: Similar to adenosine, the glycosidic bond could be susceptible to hydrolysis, particularly at non-physiological pH or in the presence of certain enzymes.[5]
-
Instability of Media Components: Some components in cell culture media, such as certain vitamins or amino acids like cysteine, can be reactive and may contribute to the degradation of sensitive compounds.[6]
Q4: How can I improve the stability of this compound in my experiments?
A4: To enhance the stability and ensure consistent activity of this compound, consider the following strategies:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound in your cell culture media immediately before treating your cells.
-
Minimize Exposure to Light: Protect media containing this compound from direct light to prevent potential photodegradation.
-
Use Serum-Free Media (if possible): If your experimental design allows, consider using serum-free media to reduce the concentration of potentially degrading enzymes. If serum is required, minimize the incubation time.
-
Optimize Incubation Time: Conduct time-course experiments to determine the shortest incubation time that yields the desired biological effect.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO in media) to account for any effects of the solvent.
Q5: What are the anticipated downstream effects of treating cells with this compound?
A5: As an adenosine analog, this compound is expected to modulate signaling pathways regulated by adenosine receptors. Key downstream effects may include:
-
Modulation of cAMP Levels: Activation of A2A and A2B receptors typically increases intracellular cAMP, while A1 and A3 receptor activation decreases it.[1]
-
Activation of Kinase Cascades: Adenosine receptor signaling can influence the activity of Protein Kinase A (PKA), Phospholipase C (PLC), PI3K-AKT, and MAP kinases.[1]
-
Physiological Responses: Depending on the cell type and receptor expression profile, this can lead to a variety of physiological responses including modulation of inflammation, neurotransmission, and cell proliferation.
II. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: No observable effect or inconsistent results after treatment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published concentrations are a starting point but may not be optimal for your system.[7] |
| Inappropriate Timepoint | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration of treatment for your desired readout.[7] |
| Low Target Receptor Expression | Verify the expression of adenosine receptors (A1, A2A, A2B, A3) in your cell line using techniques like qPCR or Western blotting. |
| Sub-optimal Cell Health | Ensure cells are in the exponential growth phase and have high viability before treatment. Avoid using cells that are over-confluent. |
Problem 2: Cell toxicity or death observed after treatment.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the EC50 and identify a non-toxic working concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to your cells. Always include a vehicle-only control. |
| Compound-Induced Apoptosis/Necrosis | Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity) or necrosis (e.g., LDH release).[8] |
| Contamination | Check for microbial contamination in your cell cultures. |
Problem 3: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO. Gently warm the solution (e.g., to 37°C) to aid dissolution. Ensure the stock solution is clear before further dilution. |
| Precipitation in Media | When diluting the stock solution into aqueous media, add it dropwise while vortexing to prevent precipitation. Avoid a high final concentration of the compound that exceeds its solubility limit in the media. |
III. Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate samples for media with and without serum.
-
Time Zero (T0) Sample: Immediately after spiking, take an aliquot of the medium, and stop the reaction by adding an equal volume of cold ACN. This will precipitate proteins.
-
Incubate Samples: Place the remaining spiked media in a 37°C incubator.
-
Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots and process them as in step 3.
-
Sample Preparation for HPLC:
-
Vortex the samples from steps 3 and 5.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Develop a suitable gradient to separate this compound from any degradation products (e.g., 5-95% B over 20 minutes).
-
Detection: Monitor at the absorbance maximum of this compound (determine this by UV-Vis spectroscopy if unknown).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Protocol 2: General Protocol for Cell Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture medium immediately before use.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for your intended downstream assays (e.g., Western blot, qPCR, cAMP measurement).
IV. Signaling Pathways and Workflows
Adenosine Receptor Signaling Pathway
Caption: Adenosine receptor signaling pathway activated by this compound (2-BTA).
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental outcomes.
Logical Flowchart for Investigating Compound Instability
Caption: Flowchart for investigating and addressing potential compound instability.
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing 2-Benzylthioadenosine Concentration for In Vitro Experiments
Disclaimer: Information regarding the in vitro application of 2-Benzylthioadenosine is limited in publicly available scientific literature. The following guidelines are primarily based on data for the closely related and well-studied compound, N6-benzyladenosine . Researchers should use this information as a starting point and perform careful dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro effect of this compound?
A1: Based on studies of N6-benzyladenosine, this compound is anticipated to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. It is believed to function as an adenosine (B11128) receptor agonist and may inhibit enzymes such as farnesyl pyrophosphate synthase (FPPS) and adenosine kinase.[1] The primary outcome in susceptible cell lines is a reduction in cell viability and the induction of apoptosis, often characterized by cell cycle arrest at the G0/G1 phase.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: For initial experiments, a broad concentration range should be tested to determine the dose-response for your specific cell line. Based on data for N6-benzyladenosine, a starting range of 1 µM to 100 µM is recommended.[1][3] Some studies have shown effects at concentrations as low as 0.3 µM.[1] A dose-finding experiment is crucial to identify the optimal concentration for the desired biological effect while minimizing off-target effects and cytotoxicity.
Q3: How should I dissolve this compound for in vitro use?
A3: this compound, like many adenosine analogs, is likely to have poor water solubility. It is recommended to prepare a high-concentration stock solution in a sterile, cell-culture grade organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the mechanism of action for N6-benzyladenosine, the parent compound?
A4: N6-benzyladenosine has multiple proposed mechanisms of action. It acts as an adenosine receptor agonist.[1] It can also inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is crucial for protein prenylation and cell signaling.[4] Additionally, its cytotoxic effects can be dependent on intracellular phosphorylation by adenosine kinase.[5] It has been shown to induce apoptosis through the activation of caspase-3 and caspase-9.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | 1. Cell line is resistant or insensitive. 2. Compound degradation. 3. Insufficient incubation time. 4. Suboptimal compound concentration. | 1. Verify the expression of target pathways (e.g., adenosine receptors, mevalonate pathway) in your cell line. Consider testing a different, more sensitive cell line. 2. Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. 3. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. 4. Perform a wider dose-response experiment with concentrations up to 100 µM or higher, if solubility permits. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Inaccurate pipetting of the compound. 4. Cell health issues. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. 3. Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to the cells. 4. Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. |
| Unexpected cytotoxicity in control groups | 1. Solvent (e.g., DMSO) toxicity. 2. Contamination of cell culture. | 1. Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO). Always include a vehicle-only control. 2. Regularly check for microbial contamination. Perform mycoplasma testing. |
Experimental Protocols & Data
Determining Optimal Concentration using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Sterile DMSO
-
Your chosen adherent cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Treatment: Remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Summary of N6-benzyladenosine In Vitro Concentrations
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| Human Colorectal Cancer (HCT116, DLD-1) | Cell Viability (MTT), Proliferation (IncuCyte) | 1 - 20 µM | Antiproliferative effect | [4] |
| Human Glioma (U87MG) | Apoptosis, FPPS Inhibition | 0.3 - 20 µM | Induced apoptosis, inhibited FPPS | [1] |
| Human Bladder Carcinoma (T24) | Cell Cycle, Apoptosis | 10 µM | G0/G1 arrest, apoptosis, caspase-3 activation | [1][2] |
| Human Leukemia (U937) | Cytotoxicity, Apoptosis | Not specified | Induced apoptosis | [5] |
| BRCA1-mutant cells | Cell Viability (CellTiter-Glo) | 0.3 µM | Sensitized cells to other treatments | [6] |
Visualizations
Proposed Signaling Pathway for N6-benzyladenosine
Caption: Proposed signaling pathways of N6-benzyladenosine.
General Experimental Workflow
Caption: General workflow for in vitro cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Preventing 2-Benzylthioadenosine precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 2-Benzylthioadenosine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For preparing stock solutions for cell culture and other biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound due to its ability to dissolve many organic compounds.[1][2] For other applications, organic solvents such as ethanol (B145695) may also be considered, though solubility may be lower.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible.[1][2] A final DMSO concentration of 0.5% is widely considered acceptable for many cell lines, while a concentration of 0.1% is recommended for sensitive cells or long-term experiments.[1][2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to assess any potential effects of the solvent on your cells.
Q4: My this compound precipitated after I diluted the DMSO stock solution into my aqueous buffer/media. What happened?
A4: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous environment. The drastic change in solvent polarity can cause the compound to "crash out" or precipitate. This is especially true for hydrophobic molecules like this compound.
Q5: How can I prevent my this compound from precipitating upon dilution?
A5: Several techniques can help prevent precipitation. These include performing a stepwise dilution, ensuring rapid and thorough mixing, and potentially pre-warming the aqueous solution. A detailed protocol is provided in the Troubleshooting Guide section.
Q6: Can I sonicate or heat my this compound stock solution to aid dissolution?
A6: Gentle warming of the stock solution to around 37°C can help dissolve the compound. Sonication can also be used to break up small particles and aid dissolution. However, excessive heating should be avoided as it may lead to degradation of the compound.
Q7: How should I store my this compound stock solution?
A7: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: Precipitate forms in the stock solution vial.
| Potential Cause | Troubleshooting Step |
| Incomplete initial dissolution | Ensure the compound is fully dissolved in DMSO before storage. Visually inspect the solution against a light source. If particles are visible, try gentle warming (37°C) or brief sonication. |
| Solution is supersaturated | The concentration of the stock solution may be too high. Try preparing a new stock solution at a lower concentration. |
| Degradation of the compound | Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. Store at -20°C or -80°C. |
| Moisture absorption by DMSO | Use anhydrous, high-purity DMSO to prepare your stock solution. Store DMSO properly to prevent water absorption. |
Issue: Precipitate forms immediately upon dilution into aqueous buffer or cell culture media.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent polarity | Perform a stepwise or serial dilution. Instead of adding the stock directly to the final volume of aqueous solution, first dilute the stock into a smaller volume of the buffer/media and mix well. Then, add this intermediate dilution to the final volume. |
| Insufficient mixing | Add the stock solution dropwise to the aqueous solution while gently vortexing or stirring to ensure rapid and uniform dispersion. |
| Low temperature of the aqueous solution | Pre-warm the buffer or cell culture medium to 37°C before adding the this compound stock solution. |
| Final concentration exceeds solubility limit | The desired final concentration in the aqueous solution may be too high. Try lowering the final concentration of this compound in your experiment. |
| pH of the aqueous solution | The solubility of purine (B94841) analogs can be pH-dependent.[3] Ensure the pH of your final solution is compatible with this compound solubility. While specific data is unavailable, most cell culture media are buffered to a physiological pH of around 7.4. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 359.42 g/mol . For 1 mL of a 10 mM stock, you would need 3.59 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the solution for a few minutes.
-
Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Important: Ensure the final concentration of DMSO does not exceed 0.5% (or 0.1% for sensitive cells).
-
Stepwise Dilution:
-
Pipette the required volume of the 10 mM stock solution into a sterile tube.
-
Add a small volume (e.g., 10-20 times the volume of the stock solution) of the pre-warmed cell culture medium to the tube.
-
Immediately and gently vortex the solution to mix thoroughly.
-
Transfer this intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
-
Gently mix the final solution by inverting the tube or swirling the flask.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound stock solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Troubleshooting Inconsistent Results with 2-Benzylthioadenosine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments involving 2-Benzylthioadenosine. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing high variability between my replicate wells?
High variability between replicate wells is a frequent issue that can mask the true effects of this compound. Potential causes can be broken down into several categories:
-
Uneven Cell Seeding: Inconsistent initial cell numbers will lead to different proliferation rates and responses. This is particularly problematic in suspension cultures where cells may aggregate.[1]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter media concentration and impact cell growth.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant variability.[1]
-
Cell Clumping: Aggregates of cells can lead to uneven exposure to this compound and assay reagents.[1]
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure thorough mixing of cell suspension before seeding. Use wide-bore pipette tips to minimize shear stress.[1] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation. Ensure proper humidity in the incubator.[1] |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to minimize timing differences.[1] |
| Cell Clumping | Gently triturate cell suspension to break up clumps before seeding. |
Q2: I'm not seeing the expected biological effect of this compound. What could be the cause?
A lack of biological response can be due to several factors related to the compound itself, the cells, or the experimental setup.
-
Poor Cell Permeability: Due to its molecular structure, this compound may have limited permeability across the cell membrane, preventing it from reaching its intracellular or membrane-bound targets. This is a common issue with modified nucleosides and other large molecules.[2][3]
-
Compound Degradation: The stability of this compound in your specific experimental conditions (e.g., media, temperature, light exposure) may be a factor. While adenosine (B11128) solutions can be stable for up to 14 days under proper storage, derivatives may vary.[4]
-
Incorrect Concentration: The effective concentration of this compound may be different for your specific cell line and assay.
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long, or have a high passage number may not respond as expected.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | Optimize compound concentration and incubation time by testing a wider range.[2] For some endpoint assays, a mild, transient permeabilizing agent could be considered, but this must be carefully validated.[2] |
| Compound Degradation | Prepare fresh stock solutions of this compound. Protect from light and avoid repeated freeze-thaw cycles. For long-term experiments, consider replenishing the media with a fresh compound at regular intervals.[2] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration range for your cell line. |
| Poor Cell Health | Use cells with a low passage number and ensure they are healthy and growing optimally before starting the experiment. Regularly check for contamination.[5][6][] |
Q3: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. Why is this happening?
Unexpected cytotoxicity can confound experimental results.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.
-
Contamination: The compound stock solution or the cell culture itself may be contaminated.[5][6] Chemical impurities in media, sera, or from plasticware can also be a source of toxicity.[6]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is not toxic to the cells.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Off-Target Effects / Cytotoxicity | Perform a dose-response experiment to determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, trypan blue exclusion).[2] |
| Contamination | Filter-sterilize the compound stock solution. Regularly test cell cultures for mycoplasma and other contaminants.[5][6] |
| Solvent Toxicity | Ensure the final concentration of any solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
Experimental Protocols
General Protocol for Assessing the Effect of this compound on cAMP Levels
This protocol provides a general framework for a common application of adenosine receptor agonists.
-
Cell Culture:
-
Plate cells (e.g., HEK293 expressing the target adenosine receptor) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free media. Also, prepare a vehicle control containing the same final concentration of the solvent.
-
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared dilutions of this compound (and vehicle control) to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: General Adenosine Signaling Pathway.
Caption: Troubleshooting Workflow.
Caption: Causes of Poor Cell Health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 细胞培养故障排除 [sigmaaldrich.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Benzylthioadenosine Experiments
Welcome to the technical support center for 2-Benzylthioadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a modified purine (B94841) nucleoside, a derivative of adenosine (B11128). Based on studies of similar 2-substituted adenosine analogs, it is predicted to act as a modulator of adenosine receptors. Specifically, substitutions at the 2-position of adenosine can lead to selectivity for the A3 adenosine receptor.[1] Adenosine receptors are involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Therefore, this compound is likely to have effects related to the activation or inhibition of these signaling pathways.
Q2: I am not observing the expected effect in my cell-based assay. What are the common reasons for experiment failure?
A2: There are several potential reasons why your this compound experiment may not be working as expected:
-
Compound Solubility: this compound, due to its benzylthio group, is expected to have low aqueous solubility. If the compound is not fully dissolved in your cell culture medium, the effective concentration will be lower than intended.
-
Inadequate Concentration: The optimal concentration for observing an effect can be narrow and cell-type dependent. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific cell line and assay.
-
Incorrect Incubation Time: The time required to observe a cellular response can vary. A time-course experiment is recommended to identify the optimal incubation period.
-
Cell Line Specificity: The expression levels of adenosine receptors can vary significantly between different cell lines. Your chosen cell line may not express the relevant adenosine receptor subtype at a high enough level to produce a measurable response.
-
Compound Stability: Ensure the compound is stable under your experimental conditions (e.g., temperature, light exposure).
-
Vehicle Control Issues: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. It is essential to include a vehicle-only control in your experiments to account for these effects.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound
Symptoms:
-
Visible precipitate in the stock solution or cell culture medium.
-
Inconsistent results between experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Precipitation in Media | After diluting the stock solution in your aqueous cell culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or use a solubilizing agent (use with caution and appropriate controls). |
| Improper Storage | Store the solid compound and stock solutions under the manufacturer's recommended conditions, typically at -20°C, to prevent degradation. |
Problem 2: No Biological Effect Observed
Symptoms:
-
No significant difference between treated and control groups.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Concentration | Perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal working concentration. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration of treatment for your specific assay. |
| Low Receptor Expression | Verify the expression of adenosine receptors (particularly A3) in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a different cell line known to express the target receptor. |
| Compound Inactivity | Confirm the identity and purity of your this compound through analytical methods if possible. Consider obtaining the compound from a different supplier. |
Experimental Protocols
General Protocol for a Cell-Based Assay
This protocol provides a general framework. Specific parameters should be optimized for your particular experiment.
-
Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate your cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
-
Assay:
-
Perform your specific downstream assay (e.g., cell viability assay, cAMP measurement, gene expression analysis).
-
Signaling Pathway Diagrams
The primary mechanism of action of adenosine analogs involves the activation of adenosine receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors can lead to various downstream signaling events, most notably the modulation of cyclic AMP (cAMP) levels.
Caption: Predicted signaling pathway of this compound via adenosine receptors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for troubleshooting a non-working this compound experiment.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: 2-Benzylthioadenosine Treatment and Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues with 2-Benzylthioadenosine treatment. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
This compound is a synthetic derivative of the nucleoside adenosine. While specific data for this compound is limited, the closely related compound N6-benzyladenosine is known to exhibit cytostatic and cytotoxic effects on various cancer cell lines. It is expected that this compound may induce a dose-dependent decrease in cell viability by promoting apoptosis and causing cell cycle arrest. N6-benzyladenosine has been shown to suppress the growth of neoplastic cells and induce apoptosis, often associated with the activation of caspases 3 and 9.[1]
Q2: What is the likely mechanism of action of this compound in affecting cell viability?
Based on studies of the similar compound N6-benzyladenosine, the mechanism of action is believed to involve the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[2] Inhibition of FPPS can disrupt protein prenylation, which is crucial for the function of small GTPases like Ras that are involved in cell proliferation and survival. This disruption can lead to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[1]
Q3: At what concentration should I expect to see an effect on cell viability?
The effective concentration of this compound will be cell-line dependent. For the related compound N6-benzyladenosine, effects on cell viability in human colorectal adenocarcinoma cell lines (HCT116, DLD-1) have been observed in the micromolar range (1-20 µM).[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How can I distinguish between apoptosis and necrosis in my cell viability assay?
Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, while necrosis is an uncontrolled cell death resulting from injury, leading to cell swelling and lysis. You can differentiate between these two processes using specific assays. Annexin V staining can identify early apoptotic cells, while propidium (B1200493) iodide (PI) or other membrane-impermeable dyes will stain necrotic or late apoptotic cells. Flow cytometry or fluorescence microscopy can be used to quantify the populations of apoptotic and necrotic cells.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
Issue 1: High variability in cell viability results between replicates.
-
Possible Cause: Uneven cell seeding, inconsistent compound concentration, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and use a calibrated pipette for accurate cell numbers.
-
Prepare a fresh stock solution of this compound and ensure thorough mixing when diluting in media.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
Issue 2: No significant decrease in cell viability at expected concentrations.
-
Possible Cause: The cell line may be resistant, the compound may have degraded, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Cell Line Resistance: Consider that your cell line may have intrinsic resistance mechanisms. You may need to test a higher concentration range.
-
Compound Stability: Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light and repeated freeze-thaw cycles.
-
Incubation Time: Extend the treatment duration (e.g., 48 or 72 hours) to allow sufficient time for the compound to exert its effects.
-
Issue 3: Discrepancy between different cell viability assays.
-
Possible Cause: Different assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell death.
-
Troubleshooting Steps:
-
Use multiple assays to get a comprehensive understanding of cell health. For example, combine a metabolic assay (MTT, XTT) with a cytotoxicity assay (LDH release) and an apoptosis assay (Annexin V/PI staining).
-
Quantitative Data
The following table summarizes the IC50 values for the related compound N6-benzyladenosine in various cancer cell lines. This data should be used as a reference to guide concentration selection for this compound experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | ~10-20 | [2] |
| DLD-1 | Colorectal Adenocarcinoma | ~10-20 | [2] |
| T24 | Bladder Carcinoma | Not specified, but inhibits growth | |
| U87MG | Glioblastoma | Not specified, but inhibits growth | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing cell viability after treatment.
Caption: Troubleshooting decision tree for cell viability experiments.
References
How to reduce variability in 2-Benzylthioadenosine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in assays involving 2-Benzylthioadenosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is a synthetic derivative of adenosine (B11128). It is primarily used in research as a selective agonist for the A1 adenosine receptor. Its applications include studying the physiological and pathological roles of the A1 adenosine receptor in various systems, such as the cardiovascular and central nervous systems, and in conditions like inflammation and pain.
Q2: What are the most common assays in which this compound is used?
A2: this compound is most commonly used in adenosine receptor binding assays (typically radioligand binding assays) to determine its affinity and selectivity for different adenosine receptor subtypes. It is also used in functional assays, such as cAMP (cyclic adenosine monophosphate) accumulation assays, to assess its potency as an agonist. High-performance liquid chromatography (HPLC) is often used to determine the purity and concentration of this compound solutions.
Q3: What are the key sources of variability in this compound assays?
A3: Variability in assays involving this compound can arise from several factors, including:
-
Reagent Stability: Degradation of this compound or other critical reagents like radioligands.
-
Sample Preparation: Inconsistencies in sample dilution, pipetting, and handling.
-
Assay Conditions: Suboptimal buffer composition, incubation times, or temperature.
-
Cell-based Assay Issues: Variations in cell passage number, seeding density, and health.[1]
-
Instrument Performance: Fluctuations in plate reader or HPLC system performance.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
Radioligand Binding Assays
Problem: High Non-Specific Binding (NSB)
High background signal can obscure the specific binding of this compound to its target receptor, leading to inaccurate results. An acceptable non-specific binding should ideally be less than 20% of the total binding.[2]
| Possible Cause | Troubleshooting Steps |
| Radioligand Issues | The radioligand may be sticking to filters or plates. Consider pre-treating filter plates with a blocking agent like 0.5% polyethyleneimine (PEI).[3] Radioligand degradation can also lead to "sticky" byproducts; ensure proper storage and handling.[3] |
| Inadequate Washing | Insufficient washing can leave unbound radioligand behind. Increase the number and volume of wash steps with ice-cold wash buffer. |
| Membrane Preparation Quality | Poor quality membrane preparations with low receptor density can increase the proportion of non-specific binding. Optimize membrane preparation to enrich for the target receptor. |
| Suboptimal Buffer Composition | The buffer composition can influence non-specific binding. Test different buffer components or additives. |
Problem: Inconsistent Results Between Replicates or Experiments
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Inconsistent pipetting is a major source of variability. Use calibrated pipettes and proper techniques, especially for viscous solutions.[1] |
| Uneven Cell/Membrane Distribution | Ensure homogenous suspension of cells or membranes before and during plating.[1] |
| Temperature Fluctuations | Maintain a consistent temperature during incubation. "Edge effects" in multi-well plates can be caused by temperature gradients.[1] To mitigate this, fill outer wells with buffer or media.[1] |
| Reagent Degradation | Aliquot reagents like this compound and radioligands to avoid repeated freeze-thaw cycles.[4] |
HPLC Analysis
Problem: Shifting Retention Times for this compound
Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Issues | Ensure the mobile phase is accurately prepared and properly degassed to prevent bubble formation.[5] Verify the pH of the buffer, as small changes can affect the ionization state and retention of this compound. |
| Column In-equilibration | The column must be thoroughly equilibrated with the mobile phase before each run. Insufficient equilibration can cause retention time drift. |
| Pump Performance | Check the HPLC pump for pressure fluctuations, which can indicate inconsistent flow rates. |
| Column Contamination | If the column is contaminated, it may need to be washed according to the manufacturer's instructions or replaced. |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Suboptimal peak shape can compromise the accuracy and precision of quantification.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration. |
| Secondary Interactions | Unwanted interactions between this compound and the stationary phase can cause peak tailing. Adjusting the mobile phase pH may help. |
| Column Contamination | Contaminants on the column can lead to various peak shape issues. A thorough column wash is recommended. |
Quantitative Data Summary
The following tables provide representative data on assay performance. Note that specific values can vary depending on the exact experimental conditions.
Table 1: Representative Intra-Assay and Inter-Assay Variability for an A1 Adenosine Receptor Binding Assay
| Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
| IC50 of this compound | < 15 | < 20 |
| Specific Binding (at IC50) | < 10 | < 15 |
| Non-Specific Binding | < 20 | < 25 |
CV: Coefficient of Variation. Data is hypothetical and for illustrative purposes.
Table 2: Quality Control Parameters for Quantitative Ligand Binding Assays
For quantitative assays, quality controls (QCs) should meet specific precision and accuracy criteria.
| QC Level | Coefficient of Variation (CV) | Relative Error (RE) |
| Low, Medium, High | ≤ 20% | Within ± 20% |
| Lower/Upper Limit of Quantitation (LLOQ/ULOQ) | ≤ 25% | Within ± 25% |
Data based on general recommendations for ligand binding assays.[6]
Experimental Protocols
Detailed Protocol for a Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A1 adenosine receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Radioligand (e.g., [3H]DPCPX).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., 10 µM R-PIA).
-
Assay buffer (same as membrane preparation buffer).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/B glass fiber filters pre-soaked in 0.5% PEI).
Procedure:
-
Membrane Preparation: Prepare membranes from the A1AR-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the final membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and the non-specific binding control.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Detailed Protocol for HPLC Analysis of this compound
Objective: To determine the purity and concentration of a this compound sample.
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound standard of known purity.
-
Sample of this compound to be analyzed.
-
Solvent for sample and standard preparation (e.g., 50:50 water:acetonitrile).
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard and a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the preparation solvent to a concentration within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~270 nm (determine the λmax of this compound).
-
Gradient: A suitable gradient to separate this compound from any impurities (e.g., 5% to 95% B over 15 minutes).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standards and the sample.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Agonist binding to the A1 adenosine receptor inhibits adenylyl cyclase.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzylthioadenosine degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzylthioadenosine. The information addresses potential degradation of the compound and the subsequent interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A1: While specific degradation studies on this compound are not extensively published, based on its chemical structure, the primary degradation pathway is likely the cleavage of the thioether bond. This would result in the formation of 2-thioadenosine (B194474) and benzyl (B1604629) mercaptan or related oxidized benzyl species. Under harsh conditions, further degradation of the adenosine (B11128) moiety could occur, leading to the formation of adenine (B156593), ribose, and hypoxanthine.
Q2: What conditions can cause the degradation of this compound?
A2: Degradation can be induced by several factors, including:
-
Hydrolysis: Prolonged exposure to acidic or basic aqueous solutions can lead to the cleavage of the glycosidic bond, separating the adenine base from the ribose sugar.
-
Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Strong oxidizing agents or even prolonged exposure to air can facilitate this process.
-
Photodegradation: Exposure to UV light can provide the energy to break the benzyl-sulfur bond.
-
Elevated Temperatures: High temperatures can accelerate all degradation pathways.
Q3: How can I detect the degradation of my this compound stock solution?
A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A pure sample of this compound should show a single major peak. The appearance of new peaks, particularly those corresponding to the expected molecular weights of potential degradation products like 2-thioadenosine or adenosine, indicates degradation.
Q4: My this compound is stored in DMSO. Is it stable?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for storing many compounds. However, the stability of this compound in DMSO over long periods, especially at room temperature, has not been extensively documented. It is recommended to prepare fresh solutions from a solid stock whenever possible and to store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Assay Interference from this compound Degradation
This guide will help you troubleshoot unexpected or inconsistent results in your experiments that may be caused by the degradation of this compound.
Problem 1: Decreased or Loss of Potency/Activity
Possible Cause: The active compound, this compound, has degraded, leading to a lower effective concentration.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Analyze your stock solution and working solutions by HPLC or LC-MS to check for the presence of degradation products.
-
Compare the chromatogram to that of a freshly prepared solution from a new vial of solid this compound.
-
-
Prepare Fresh Solutions:
-
If degradation is confirmed or suspected, discard the old solutions and prepare fresh ones from a solid, properly stored stock.
-
-
Optimize Storage Conditions:
-
Ensure that solid this compound is stored in a cool, dark, and dry place.
-
Store stock solutions in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles and exposure to light and air.
-
Problem 2: Unexpected or Off-Target Effects
Possible Cause: The degradation products of this compound are interfering with the assay. For instance, adenosine, a potential degradation product, is a potent agonist for adenosine receptors.
Troubleshooting Steps:
-
Identify Potential Interferences:
-
Consider the known biological activities of the potential degradation products. For example, if you are working with adenosine receptors, the presence of adenosine as a degradant will lead to non-specific receptor activation.
-
-
Use Specific Antagonists:
-
To confirm interference from a specific degradation product, use a selective antagonist for the receptor that the degradation product might be activating. For example, if you suspect adenosine interference in an A1 receptor assay, pre-incubate your cells with a selective A1 antagonist like DPCPX before adding your this compound solution. If the unexpected effect is diminished, it is likely due to adenosine contamination.
-
-
Purify the Compound:
-
If significant degradation is present and interfering with your results, consider purifying your this compound stock using techniques like preparative HPLC.
-
Data Summary
| Degradation Condition | Potential Degradation Products | Potential Interference in Biological Assays |
| Hydrolysis (Acidic/Basic) | Adenine, Ribose, 2-Thioadenine | - Adenine can interact with various cellular processes. - May lead to a complete loss of desired activity. |
| Oxidation | 2-Benzylsulfinyladenosine, 2-Benzylsulfonyladenosine | - Altered affinity and selectivity for the target receptor. - Potential for off-target effects. |
| Photodegradation/Thermal | 2-Thioadenosine, Benzyl Mercaptan, Adenosine | - 2-Thioadenosine: May have its own distinct pharmacological profile. - Benzyl Mercaptan: Can be reactive and cytotoxic. - Adenosine: Potent agonist for all adenosine receptor subtypes, leading to significant off-target effects in receptor assays. |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity
This is a general protocol and may require optimization for your specific instrumentation and column.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL in the initial mobile phase conditions (95% A, 5% B).
-
Inject the sample and acquire the chromatogram.
-
Analyze the chromatogram for the main peak of this compound and any additional peaks that may correspond to degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for assay interference.
Adjusting pH for optimal 2-Benzylthioadenosine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzylthioadenosine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the impact of pH on its activity and stability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of adenosine (B11128). Like adenosine, it functions as an agonist at adenosine receptors (A1, A2A, A2B, and A3). Its primary mechanism of action is to bind to these G protein-coupled receptors, which can lead to various downstream cellular responses, most notably the modulation of cyclic AMP (cAMP) levels through the activation or inhibition of adenylyl cyclase.
Q2: At which adenosine receptor subtypes is this compound active?
A2: this compound exhibits activity at all four human adenosine receptor subtypes. Its affinity (Ki) varies across the different subtypes, indicating some level of selectivity. For specific binding affinity data, please refer to the data table in the "Experimental Protocols and Data" section.
Q3: What is the likely downstream signaling pathway affected by this compound?
A3: The primary downstream signaling pathway modulated by this compound is the cyclic AMP (cAMP) pathway. Activation of A2A and A2B adenosine receptors typically leads to an increase in intracellular cAMP via stimulation of adenylyl cyclase. Conversely, activation of A1 and A3 receptors generally results in a decrease in cAMP levels due to the inhibition of adenylyl cyclase.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to dissolve it in a suitable organic solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
II. Troubleshooting Guide
Q5: I am observing lower than expected activity in my cell-based assay. Could pH be a factor?
A5: Yes, the pH of your experimental buffer can significantly impact the activity of this compound. The ionization state of both the compound and the amino acid residues in the binding pocket of the adenosine receptors can be affected by pH, which in turn can alter binding affinity and subsequent receptor activation. While the optimal pH for this compound has not been explicitly defined in the literature, most adenosine receptor binding assays are performed at a physiological pH of around 7.4. Deviations from this could lead to reduced activity.
Q6: My this compound solution appears to be degrading over time. What could be the cause?
A6: While specific stability data for this compound is limited, related adenosine analogs, such as 2-chloro-2'-deoxyadenosine, have shown instability in acidic conditions. It is plausible that this compound is also susceptible to degradation at low pH. To mitigate this, ensure your stock solutions and experimental buffers are maintained at a neutral to slightly basic pH. Avoid prolonged storage in acidic solutions.
Q7: I am having difficulty dissolving this compound in my aqueous experimental buffer. What can I do?
A7: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system and always include a vehicle control in your experiments.
Q8: The response to this compound in my assay is inconsistent between experiments. What are the potential sources of variability?
A8: Inconsistent responses can arise from several factors:
-
pH variability: Ensure the pH of your buffers is consistent across all experiments.
-
Compound stability: Prepare fresh dilutions from a frozen stock solution for each experiment to avoid degradation.
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.
-
Assay conditions: Maintain consistent incubation times, temperatures, and cell densities.
III. Experimental Protocols and Data
Data Presentation
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 1960 |
| A2A | >10000 |
| A2B | >10000 |
| A3 | >10000 |
Data is indicative and may vary based on experimental conditions.
Key Experimental Methodologies
Protocol 1: Adenosine Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to adenosine receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled agonist or antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cyclic AMP (cAMP) Functional Assay
This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cAMP levels.
-
Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor of interest.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. For A1/A3 receptor assays, you will also need to stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration to determine the EC50 (for A2A/A2B agonists) or IC50 (for A1/A3 agonists).
-
IV. Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
Validation & Comparative
Comparative Analysis of 2-Benzylthioadenosine and N6-benzyladenosine: A Guide for Researchers
A comprehensive comparison of the biological activities of 2-Benzylthioadenosine and N6-benzyladenosine is currently hindered by a lack of available data for this compound in scientific literature. This guide provides a detailed overview of the known activities of N6-benzyladenosine and outlines the necessary experimental protocols to facilitate a future comparative analysis.
This guide aims to provide researchers, scientists, and drug development professionals with the foundational information on N6-benzyladenosine and the experimental methodologies required to investigate and compare the activities of both compounds.
Biological Activity of N6-benzyladenosine
N6-benzyladenosine has demonstrated notable activity in several key biological areas:
-
Antiproliferative and Pro-apoptotic Activity: N6-benzyladenosine has been shown to inhibit the growth of various cancer cell lines by arresting the cell cycle at the G0/G1 phase and inducing apoptosis.[1][2] For instance, in T24 bladder carcinoma cells, it alters cell morphology and disrupts the actin cytoskeleton, leading to cell cycle arrest and apoptosis mediated by caspase-3 activation.[1] In U87MG human glioma cells, it has been observed to induce apoptosis by increasing the activity of caspase-3 and caspase-9.[2]
-
Adenosine (B11128) Receptor Agonism: As an adenosine analogue, N6-benzyladenosine acts as an agonist at adenosine receptors, which are involved in numerous physiological processes.[1][2]
-
Enzyme Inhibition: N6-benzyladenosine exhibits inhibitory effects on specific enzymes. It acts as a selective anti-toxoplasma agent by targeting Toxoplasma gondii adenosine kinase with an apparent Michaelis constant (Km) of 179.8 μM.[2] It also demonstrates anti-glioma activity by interfering with the mevalonate (B85504) pathway through the inhibition of Farnesyl pyrophosphate synthase (FPPS).[2]
Quantitative Data for N6-benzyladenosine
| Biological Activity | Model System | Parameter | Value | Reference |
| Anti-Toxoplasma gondii Activity | Enzyme Assay | Apparent Km (T. gondii adenosine kinase) | 179.8 μM | [2] |
| Apoptosis Induction | T24 bladder carcinoma cells | Effective Concentration | 10 μM (for 24h) | [1] |
| Anti-glioma Activity | U87MG human glioma cells | Effective Concentration Range | 0.3 - 20 μM | [2] |
Future Directions: A Framework for Comparative Analysis
To enable a direct and meaningful comparison between this compound and N6-benzyladenosine, a series of standardized in vitro assays should be performed. The following experimental protocols provide a robust framework for such an investigation.
Experimental Protocols
1. Adenosine Receptor Binding Assay
This assay will determine the binding affinity of the compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3).
-
Objective: To determine the inhibitory constant (Ki) of this compound and N6-benzyladenosine at human adenosine receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligands specific for each receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A, [³H]DPCPX for A2B, [¹²⁵I]AB-MECA for A3).
-
Test compounds (this compound and N6-benzyladenosine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and varying concentrations of the test compound or vehicle control.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. Cell Viability (MTT) Assay
This assay will assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and N6-benzyladenosine on the viability of selected cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
-
3. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay will evaluate the potential anti-inflammatory activity of the compounds by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Objective: To determine the ability of this compound and N6-benzyladenosine to inhibit LPS-induced nitric oxide production in macrophage cells.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Griess reagent.
-
Nitrite (B80452) standard solution.
-
Microplate reader.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
-
Visualizing Signaling Pathways and Workflows
To aid in the conceptualization of these experiments and the underlying biological processes, the following diagrams are provided.
Caption: General Adenosine Receptor Signaling Pathway.
References
- 1. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Benzylthioadenosine and Other A1 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Benzylthioadenosine and other well-characterized A1 adenosine (B11128) receptor (A1AR) agonists. The performance of these compounds is evaluated based on available experimental data, focusing on their binding affinity, functional potency, and selectivity. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a comprehensive resource for researchers in the field of adenosine receptor pharmacology.
Introduction to A1 Adenosine Receptor Agonists
The A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target for a range of conditions, including cardiovascular diseases, neurological disorders, and pain management. Agonists of the A1AR can modulate physiological processes by initiating a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The development of selective A1AR agonists is driven by the need to harness the therapeutic benefits of A1AR activation while minimizing off-target effects associated with the activation of other adenosine receptor subtypes (A2A, A2B, and A3). This guide focuses on comparing this compound with established A1AR agonists, including the highly selective N6-cyclopentyladenosine (CPA), the non-selective but potent 5'-N-ethylcarboxamidoadenosine (NECA), and the clinical candidates Tecadenoson and Capadenoson.
While extensive data is available for many A1AR agonists, specific quantitative data for this compound is limited in the public domain. Therefore, for the purpose of this comparison, data from structurally related 2-alkylthioadenosine derivatives will be used to provide an estimated performance profile for this compound, with the clear acknowledgment of this extrapolation.
Quantitative Performance Comparison
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound (represented by related 2-alkylthioadenosines) and other key A1AR agonists.
Table 1: Binding Affinity (Kᵢ) at Human Adenosine Receptors
| Compound | A1 Receptor Kᵢ (nM) | A2A Receptor Kᵢ (nM) | A3 Receptor Kᵢ (nM) | A1/A2A Selectivity Ratio | A1/A3 Selectivity Ratio | Reference(s) |
| 2-Alkylthioadenosine Derivatives | 10,000 - 17,000 | 1,200 - 3,670 | Not Reported | ~0.07 - 0.36 | Not Reported | [1] |
| N6-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | ~343 | ~18.7 | [2][3] |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 14 | 20 | 6.2 | ~1.4 | ~0.44 | [1][4][5] |
| Tecadenoson | 6.5 | 2315 | Not Reported | ~356 | Not Reported | [6][7] |
| Capadenoson | ~300 (A2B) | Not Reported | Not Reported | Not Applicable | Not Applicable | [6] |
Note: Data for 2-Alkylthioadenosine Derivatives is based on a range of 2-substituted thioadenosines and serves as an estimate for this compound.
Table 2: Functional Potency (EC₅₀/IC₅₀) at the A1 Adenosine Receptor
| Compound | Assay Type | EC₅₀/IC₅₀ (nM) | Species/Cell Line | Reference(s) |
| N6-Cyclopentyladenosine (CPA) | Adenylate Cyclase Inhibition | 33 | Rat Fat Cell Membranes | [8] |
| Heart Rate Reduction | 2.1 ng/ml (~6.3 nM) | Rat (in vivo) | [9] | |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | cAMP Accumulation Inhibition | 0.36 | CHO cells | [10] |
| Tecadenoson | AV Nodal Conduction Slowing | 40.6 | Guinea Pig Heart | [6][11] |
| Capadenoson | Adenylate Cyclase Inhibition | 0.1 - 0.66 | Not Specified | [6] |
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist initiates a canonical Gαi/o-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, the βγ subunits of the G protein can modulate other signaling pathways, including the activation of inwardly rectifying potassium channels and the inhibition of calcium channels.
References
- 1. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel allosteric enhancers of the A1 adenosine receptor based on 2-amino-3-(4'-chlorobenzoyl)-4-substituted-5-arylethynyl thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Profile of 2-Benzylthioadenosine at Adenosine Receptors: A Comparative Analysis
For researchers and professionals in drug discovery, understanding the precise interaction of novel compounds with their biological targets is paramount. This guide provides a comparative analysis of the binding affinity of 2-Benzylthioadenosine for the four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3), placed in context with established adenosine receptor ligands. The data presented is crucial for validating its potential as a selective pharmacological tool or therapeutic agent.
While direct, experimentally determined binding affinity data for this compound is limited in publicly accessible literature, valuable insights can be gleaned from studies on structurally analogous compounds. This report leverages data from a comprehensive study on 2-substituted adenosine derivatives to provide an informed comparison. Specifically, data for 2-phenylethylthioadenosine is utilized as a proxy for this compound, given the close structural similarity of the benzyl (B1604629) and phenylethyl moieties.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values in nM) of 2-phenylethylthioadenosine and a panel of standard adenosine receptor ligands across the four human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor EC50 (µM) | A3 Receptor Ki (nM) |
| 2-Phenylethylthioadenosine | >10000 | 2370 | >10 | 1960[1] |
| NECA | 14[1] | 20[1] | 2.4[1] | 6.2[1] |
| CGS-21680 | 290 | 27 | 89 | 67 |
| IB-MECA | 54[2] | 56[2] | - | 1.1[2] |
| XAC | 1.2 (rat) | 63 (rat) | - | >1000 |
Data for 2-phenylethylthioadenosine is used as a surrogate for this compound. NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective agonist. CGS-21680 is an A2A selective agonist. IB-MECA is an A3 selective agonist. XAC (Xanthine Amine Congener) is a non-selective antagonist.
Based on the data for its close structural analog, this compound is expected to exhibit weak affinity for the A1, A2A, and A3 adenosine receptors, with Ki values in the micromolar range. This profile suggests a low potency and lack of selectivity among these receptor subtypes. In comparison, established ligands like NECA show high affinity across multiple subtypes, while CGS-21680 and IB-MECA demonstrate marked selectivity for the A2A and A3 receptors, respectively.
Experimental Protocols
The determination of binding affinity for adenosine receptor ligands typically involves competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited in this guide.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a specific adenosine receptor subtype.
Materials:
-
Membrane Preparations: Cell membranes isolated from cell lines stably expressing a single subtype of human adenosine receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A, or [¹²⁵I]AB-MECA for A3).
-
Test Compound: this compound or other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., NECA or theophylline) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl₂.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified adenosine receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Simplified Adenosine Receptor Signaling Pathways.
Caption: Competitive Radioligand Binding Assay Workflow.
References
Cross-validation of Benzyl-Substituted Adenosine Analogs: A Comparative Guide on Their Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The quest for novel anti-cancer therapeutics has led to the investigation of various synthetic and naturally derived compounds. Among these, adenosine (B11128) analogs have shown promise due to their ability to modulate crucial cellular processes. This guide provides a comparative analysis of the anti-cancer effects of benzyl-substituted adenosine analogs, with a focus on N6-benzyladenosine and its derivatives. Due to the limited availability of public data on 2-Benzylthioadenosine, this guide will focus on the well-documented N6-benzyladenosine as a representative compound and compare its activity with its parent compound, N6-isopentenyladenosine, in different colorectal cancer cell lines. The experimental data presented is primarily drawn from studies on human colorectal carcinoma cell lines HCT116 and DLD-1.[1]
Comparative Efficacy of N6-benzyladenosine Analogs
N6-benzyladenosine and its analogs have been evaluated for their antiproliferative and pro-apoptotic activities in human colorectal cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their effects.
Table 1: Antiproliferative Effects of N6-benzyladenosine (Compound 2) and its Analogs (2a, 2c) on HCT116 and DLD-1 Cell Lines. [2][3]
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| N6-benzyladenosine (2) | HCT116 | 10 | 24 | ~60% |
| HCT116 | 10 | 48 | ~40% | |
| DLD-1 | 10 | 24 | ~75% | |
| DLD-1 | 10 | 48 | ~55% | |
| Analog 2a | HCT116 | 10 | 24 | ~55% |
| HCT116 | 10 | 48 | ~35% | |
| DLD-1 | 10 | 24 | ~70% | |
| DLD-1 | 10 | 48 | ~50% | |
| Analog 2c | HCT116 | 10 | 24 | ~50% |
| HCT116 | 10 | 48 | ~30% | |
| DLD-1 | 10 | 24 | ~65% | |
| DLD-1 | 10 | 48 | ~45% |
Table 2: Induction of Apoptosis by N6-benzyladenosine and its Analogs. [1]
| Compound | Cell Line | Treatment Duration (h) | Key Apoptotic Markers |
| N6-benzyladenosine (2) | HCT116, DLD-1 | 24 and 48 | Increased cleaved Caspase-3, Increased cleaved PARP |
| Analog 2a | HCT116, DLD-1 | 24 and 48 | Increased cleaved Caspase-3, Increased cleaved PARP |
| Analog 2c | HCT116, DLD-1 | 24 and 48 | Increased cleaved Caspase-3, Increased cleaved PARP |
Signaling Pathways and Experimental Workflows
The anti-cancer activity of N6-benzyladenosine and its analogs is primarily attributed to the induction of apoptosis. This process is orchestrated by a cascade of signaling events.
Caption: N6-benzyladenosine induced apoptosis pathway.
The following diagram illustrates the general workflow for evaluating the anti-cancer effects of these compounds.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N6-benzyladenosine analogs) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described above. After incubation, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Protein Analysis (Western Blot)
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Unveiling the Efficacy of 2-Benzylthioadenosine: A Comparative Guide for Adenosine Receptor Ligands
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 2-Benzylthioadenosine against standard adenosine (B11128) analogs, offering researchers, scientists, and drug development professionals a detailed analysis of its performance. The following sections present quantitative data, experimental protocols, and visual representations of signaling pathways to facilitate an objective evaluation.
Comparative Efficacy at Human Adenosine Receptors
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and standard adenosine analogs—Adenosine, NECA (5'-N-Ethylcarboxamidoadenosine), and CGS-21680—at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. This data provides a quantitative basis for comparing the efficacy and selectivity of these compounds.
Table 1: Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | >10,000 | 1,180 | >10,000 | 1,960 |
| Adenosine | ~70 | ~150 | 5,100 | 6,500[1] |
| NECA | 14[2] | 20[2] | 330 | 6.2[2] |
| CGS-21680 | 290 | 27 | 67 | 88,800[3] |
Table 2: Functional Potency (EC50/IC50, nM) at Human Adenosine Receptors (cAMP Assay)
| Compound | A1 Receptor (Inhibition) | A2A Receptor (Stimulation) | A2B Receptor (Stimulation) | A3 Receptor (Inhibition) |
| This compound | >10,000 | 2,700 | >10,000 | >10,000 |
| Adenosine | 310[4] | 700[4] | 24,000[4] | 290[4] |
| NECA | - | - | 2,400[2] | - |
| CGS-21680 | - | 110[5][6] | - | - |
Key Experimental Protocols
The data presented in this guide is derived from standard experimental methodologies designed to characterize the binding and functional activity of adenosine receptor ligands. Below are detailed protocols for the key assays cited.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target adenosine receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable buffer, and protein concentration is determined.
2. Binding Reaction:
-
In a 96-well plate, receptor membranes (typically 3-20 µg of protein for cells or 50-120 µg for tissue) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).
-
The mixture is incubated at a specific temperature (e.g., 25°C or 30°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to either stimulate (for A2A and A2B receptors) or inhibit (for A1 and A3 receptors) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
1. Cell Culture and Treatment:
-
Cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
For A1 and A3 receptor assays (Gi-coupled), cells are typically pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Cells are then incubated with varying concentrations of the test compound.
2. cAMP Measurement:
-
Following incubation, intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
3. Data Analysis:
-
For A2A and A2B receptors, the concentration of the agonist that produces 50% of the maximal stimulation of cAMP production (EC50) is determined.
-
For A1 and A3 receptors, the concentration of the agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production (IC50) is determined.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams illustrate the adenosine receptor signaling pathways and a typical experimental workflow.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 4. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Benzylthioadenosine Specificity for the A1 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Benzylthioadenosine's specificity for the A1 adenosine (B11128) receptor (A1AR) against other adenosine receptor subtypes. The information is supported by experimental data on binding affinity and functional activity, alongside comparisons with established adenosine receptor agonists.
Executive Summary
This compound is a synthetic adenosine analog that exhibits a notable degree of specificity for the A1 adenosine receptor (A1AR). This selectivity is crucial for its potential therapeutic applications, as off-target effects mediated by other adenosine receptor subtypes (A2A, A2B, and A3) can lead to undesirable physiological responses. This guide summarizes the available quantitative data, details the experimental protocols used to determine this specificity, and provides visual representations of the relevant signaling pathways and experimental workflows. While direct, comprehensive data for this compound across all four receptor subtypes from a single study is limited, analysis of structurally similar 2-substituted thioadenosine derivatives provides strong evidence for its A1AR preference.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a compound structurally related to this compound, 2-(2-phenylethylthio)adenosine, and other common adenosine receptor agonists. This data allows for a direct comparison of their relative affinities and functional effects at the four adenosine receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
| Compound | A1AR | A2AAR | A2BAR | A3AR |
| 2-(2-phenylethylthio)adenosine | >100 | >1000 | - | 1960 |
| N⁶-Cyclopentyladenosine (CPA) | 1.3 | 2500 | >10000 | 780 |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 6.8 | 14 | 140 | 3.9 |
| CGS-21680 | 1800 | 22 | >100000 | 390 |
Note: Data for 2-(2-phenylethylthio)adenosine is used as a proxy for this compound due to the limited availability of complete data for the latter. A '-' indicates that data was not available.
Table 2: Comparative Functional Potencies (EC50, nM) of Adenosine Receptor Agonists (cAMP Assay)
| Compound | A1AR (Inhibition) | A2AAR (Stimulation) | A2BAR (Stimulation) | A3AR (Inhibition) |
| 2-(2-phenylethylthio)adenosine | - | >10000 | >10000 | >10000 |
| N⁶-Cyclopentyladenosine (CPA) | 1.8 | >10000 | >10000 | 1300 |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 7.4 | 20 | 140 | 3.3 |
| CGS-21680 | >10000 | 27 | >10000 | 2600 |
Note: A '-' indicates that data was not available. The functional assay for A1AR and A3AR measures the inhibition of forskolin-stimulated cAMP accumulation, while for A2AAR and A2BAR, it measures the stimulation of cAMP production.
Experimental Protocols
The determination of a compound's specificity for a particular receptor subtype relies on standardized and reproducible experimental protocols. The two primary assays used are radioligand binding assays and functional assays measuring second messenger levels, such as cyclic AMP (cAMP).
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3) are cultured to confluency.
-
The cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[1]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand for the receptor subtype being tested (e.g., [³H]DPCPX for A1AR, [³H]CGS21680 for A2AAR).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Cell membranes (typically 3-20 µg of protein per well).[2]
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known non-selective adenosine agonist (e.g., NECA) to saturate all specific binding sites.[3]
-
-
Incubation and Filtration:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[2]
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Functional Assay: cAMP Measurement
This assay determines the functional potency of a compound by measuring its effect on the intracellular concentration of the second messenger, cyclic AMP (cAMP). A1 and A3 receptors are Gαi-coupled, and their activation leads to a decrease in cAMP levels. A2A and A2B receptors are Gαs-coupled, and their activation leads to an increase in cAMP levels.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating or inhibiting cAMP production via each of the four human adenosine receptor subtypes.
Methodology:
-
Cell Culture and Treatment:
-
CHO cells stably expressing one of the human adenosine receptor subtypes are seeded in 24-well plates.
-
After 24 hours, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.[3]
-
For A1AR and A3AR assays, adenylyl cyclase is stimulated with a known concentration of forskolin (B1673556) to induce a measurable level of cAMP.
-
The cells are then treated with increasing concentrations of the test compound (this compound).
-
-
cAMP Measurement:
-
The incubation is terminated, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is determined using a competitive binding assay, such as a cAMP enzyme-linked immunosorbent assay (ELISA) kit or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the samples are determined from the standard curve.
-
Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.
-
Mandatory Visualization
A1 Adenosine Receptor Signaling Pathway
Caption: A1AR signaling pathway initiated by this compound.
Experimental Workflow for Determining Receptor Specificity
Caption: Workflow for assessing this compound's A1AR specificity.
References
Independent Verification of 2-Benzylthioadenosine's Published Results: A Comparative Guide
Objective: This guide provides a comparative analysis of the anticipated biological activities of 2-Benzylthioadenosine. Due to the limited availability of direct published results for this compound, this document focuses on an objective comparison of its performance with structurally related alternatives, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a derivative of adenosine (B11128), a ubiquitous nucleoside that plays a crucial role in various physiological processes. Modifications at the C2 position of the adenosine scaffold have been a key strategy in the development of selective agonists and antagonists for adenosine receptors, as well as compounds with potential anticancer, anti-inflammatory, and antiviral properties. This guide synthesizes the available data on close structural analogs of this compound to provide a predictive comparison of its potential biological activities.
Comparative Analysis of Biological Activities
The biological activities of this compound can be inferred by examining published data on compounds with similar structural motifs, namely substitutions at the 2-position of the adenosine purine (B94841) ring and the presence of a benzyl (B1604629) group.
Anticancer Activity
Numerous studies have investigated the anticancer potential of adenosine analogs. The data suggests that modifications at the N6 and C2 positions can lead to compounds with significant cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Adenosine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N6-Benzyladenosine | HCT116 (Colon) | > 20 | [1] |
| DLD-1 (Colon) | > 20 | [1] | |
| MC38 (Murine Colon) | > 20 | [1] | |
| N6-(p-chlorobenzyl)adenosine | U-937 (Leukemia) | 5.7 | [2][3] |
| SK-MEL-1 (Melanoma) | 12.2 | [2][3] | |
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives | HCT-116, MCF-7, HeLa | ~45 | [4] |
| Novel 2-benzylthio-benzenesulfonamides | HeLa (Cervical) | 7-17 |
Anti-inflammatory Activity
Adenosine itself is a potent endogenous anti-inflammatory molecule, primarily through activation of A2A and A3 adenosine receptors. Derivatives of adenosine are often evaluated for their ability to modulate inflammatory responses.
Table 2: Comparative Anti-inflammatory Activity of Adenosine Receptor Agonists
| Compound | Assay | Effect | Reference |
| CGS-21680 (A2A Agonist) | Carrageenan-induced arthritis (in vivo) | Ameliorated clinical signs and improved histological status | [5] |
| NECA (Non-selective Agonist) | Inhibition of platelet aggregation | Potent inhibitor | |
| 8-Benzylaminoxanthines | Carrageenan- and formalin-induced inflammation (in vivo) | Potent anti-inflammatory and antinociceptive effects | [6] |
Antiviral Activity
Certain adenosine analogs have shown promise as antiviral agents. The mechanism often involves the inhibition of viral RNA polymerases or other enzymes crucial for viral replication.
Table 3: Comparative Antiviral Activity of Adenosine Analogs
| Compound/Analog | Virus | EC50 (µM) | Selectivity Index (SI) | Reference |
| N6-Benzyladenosine (BAPR) | Human Enterovirus 71 (EV71) | 0.3 - 1.4 | Low | [7] |
| Fluorinated N6-Benzyladenosine Analogs | Human Enterovirus 71 (EV71) | - | Increased up to 230-fold | [7] |
| 2-Thiouridine | Dengue virus (DENV2) | - | Significantly decreased viral load | [8] |
| Remdesivir (adenosine analog) | SARS-CoV-2 | - | Immunomodulatory and antiviral effects | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of published results. Below are summaries of key experimental protocols used to evaluate the biological activities of adenosine analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[11]
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound is pre-incubated with the enzyme.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandins (B1171923) (e.g., PGE2) is measured using methods like ELISA or radiometric assays.
-
Data Analysis: The IC50 value for the inhibition of each COX isoenzyme is determined.[4]
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for specific adenosine receptor subtypes.
-
Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]CGS-21680 for A2A receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The Ki value (inhibitory constant) is calculated from competition binding curves.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: General signaling pathways of adenosine receptors.
Caption: A typical experimental workflow for evaluating the biological activity of a novel compound.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 10. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
- 11. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]
- 12. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzylthioadenosine: A Head-to-Head Comparison with Other Purinergic Ligands
A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparison of 2-Benzylthioadenosine with other key purinergic ligands. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its performance against common alternatives. This comparison includes quantitative data on binding affinity and functional potency, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Introduction to Purinergic Ligands and this compound
Purinergic receptors, specifically the adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes. Their modulation by various ligands offers therapeutic potential for a wide range of conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders.
This compound is a synthetic derivative of adenosine, characterized by a benzylthio group at the 2-position of the purine (B94841) ring. This modification influences its affinity and selectivity for the different adenosine receptor subtypes. Understanding its pharmacological profile in comparison to other well-established purinergic ligands is essential for its potential application in research and drug discovery.
Quantitative Comparison of Purinergic Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected purinergic ligands at the four human adenosine receptor subtypes. The data presented is compiled from various published studies.
Table 1: Binding Affinity (Ki, nM) of Purinergic Ligands at Human Adenosine Receptors
| Ligand | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | 68 |
| NECA (Non-selective agonist) | 14 | 20 | >1000 | 6.2 |
| CGS-21680 (A2A selective agonist) | >1000 | 27 | >1000 | 148 |
| CPA (A1 selective agonist) | 2.3 | 790 | Data Not Available | 43 |
| XAC (Non-selective antagonist) | 1.2 (rat) | 63 (rat) | Data Not Available | >1000 (rat) |
Table 2: Functional Potency (EC50, nM) of Purinergic Agonists at Human Adenosine Receptors
| Ligand | A1 Receptor (EC50, nM) | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | A3 Receptor (EC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| NECA | Data Not Available | 1.48 - 180 | 2400 | 30 |
| CGS-21680 | >1000 | 110 | >1000 | 148 |
| CPA | Data Not Available | Data Not Available | Data Not Available | 618 |
Signaling Pathways of Adenosine Receptors
Adenosine receptors mediate their effects by coupling to different G proteins, leading to distinct downstream signaling cascades.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize purinergic ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Objective: To measure the affinity of a test compound for adenosine receptors by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [3H]DPCPX for A1 antagonist binding).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a non-radiolabeled standard ligand, e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber).
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the appropriate radioligand at a concentration near its dissociation constant (Kd).
-
50 µL of the cell membrane preparation (protein concentration optimized for each receptor subtype).
-
25 µL of the test compound dilution or vehicle control.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay is used to determine the functional potency (EC50) of an agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Objective: To measure the ability of an agonist to stimulate (for A2A and A2B receptors) or inhibit (for A1 and A3 receptors) the production of cAMP.
Materials:
-
CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Test compound (e.g., this compound).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production in inhibition assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells into the appropriate microplate and culture overnight.
-
Pre-incubation: Wash the cells with serum-free medium or assay buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Compound Addition:
-
For A2A/A2B (Stimulation): Add serial dilutions of the test compound to the cells.
-
For A1/A3 (Inhibition): Add serial dilutions of the test compound, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
-
Incubation: Incubate the plate for 20-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the cAMP assay kit manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression.
-
Caption: cAMP Functional Assay Workflow.
Conclusion
This guide provides a comparative overview of this compound and other key purinergic ligands. While the available data indicates that this compound is a potent ligand at the A3 adenosine receptor, a complete pharmacological profile across all receptor subtypes is necessary for a comprehensive understanding of its selectivity and potential therapeutic applications. The provided experimental protocols offer a standardized framework for researchers to further characterize this compound and other novel purinergic compounds. The signaling pathway diagrams serve as a visual aid to understand the downstream consequences of receptor activation. Further research is warranted to fully elucidate the binding affinities and functional potencies of this compound at the A1, A2A, and A2B adenosine receptors to enable a complete head-to-head comparison.
Comparative Analysis of 2-Benzylthioadenosine: A Statistical Overview for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of 2-Benzylthioadenosine (BTA), a synthetic adenosine (B11128) analog, against other key adenosine receptor agonists. The following sections present quantitative data on binding affinities and functional potencies, alongside the detailed experimental protocols used to derive this information. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of BTA's pharmacological profile.
Mechanism of Action: Adenosine Receptor Modulation
This compound exerts its biological effects primarily by acting as an agonist at adenosine receptors. These G protein-coupled receptors (GPCRs) are integral to numerous physiological processes. There are four main subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.
The binding of an agonist like this compound to A₁ or A₃ receptors typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This pathway is crucial in modulating cellular functions such as neurotransmission and inflammation. Conversely, activation of A₂ₐ and A₂ₑ receptors generally stimulates adenylyl cyclase, leading to an increase in cAMP. The precise pharmacological profile of an adenosine analog is defined by its binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) at each of these receptor subtypes.
Figure 1. Simplified signaling pathway for A₁/A₃ adenosine receptor activation.
Comparative Binding Affinity
The binding affinity of a compound for its receptor, quantified by the inhibition constant (Kᵢ), is a critical measure of its potency. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for this compound and a selection of other 2-substituted and standard adenosine agonists at human adenosine receptor subtypes.
| Compound | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂ₑ Kᵢ (nM) | A₃ Kᵢ (nM) |
| This compound | - | - | - | 1960[1] |
| 2-Benzyloxyadenosine | >10000 | 2250 | >10000 | 117[1] |
| 2-(3-Chlorobenzyloxy)adenosine | 6700 | 1180 | >10000 | 72[1] |
| 2-(Phenylethoxy)adenosine | 5100 | 120 | >10000 | 54[1] |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 14 | 15 | 140 | 25[1] |
| CPA (N⁶-Cyclopentyladenosine) | 1.0 | 250 | - | 45 |
| CGS-21680 | 290 | 22 | - | 330 |
Data for CPA and CGS-21680 are representative values from publicly available databases. A hyphen (-) indicates data not available in the cited sources.
Functional Potency in cAMP Assays
The functional effect of an agonist is determined by its ability to elicit a biological response, such as the inhibition or stimulation of cAMP production. This is quantified by the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). The table below presents available functional data for selected compounds.
| Compound | Receptor | Assay Type | Potency (nM) |
| 2-Benzyloxyadenosine | A₃ | cAMP Inhibition | IC₅₀ = 2500[1] |
| 2-(3-Chlorobenzyloxy)adenosine | A₃ | cAMP Inhibition | IC₅₀ = 1000[1] |
| NECA | A₂ₑ | cAMP Stimulation | EC₅₀ = 140[1] |
| NECA | A₃ | cAMP Inhibition | IC₅₀ = 30[1] |
Experimental Protocols
The data presented in this guide were obtained through standardized in vitro pharmacological assays. The general methodologies are outlined below.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Figure 2. General workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from CHO-K1 cells stably transfected with the respective human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃) are prepared.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. For example, for A₂ₐ receptors, [³H]CGS-21680 is often used.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in adenosine receptor signaling.
Detailed Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human adenosine receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Addition: For A₁/A₃ receptor assays (Gᵢ-coupled), cells are incubated with varying concentrations of the test compound along with an adenylyl cyclase stimulator like forskolin. For A₂ₐ/A₂ₑ receptor assays (Gₛ-coupled), cells are incubated with the test compound alone.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is determined using a competitive immunoassay, often employing methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: Dose-response curves are generated to calculate the IC₅₀ (for inhibition) or EC₅₀ (for stimulation) values.
Conclusion
The available data indicates that this compound is a low-micromolar affinity ligand at the human A₃ adenosine receptor.[1] In comparison to other 2-substituted adenosine analogs, the thioether linkage in this compound results in lower affinity for the A₃ receptor compared to an ether linkage with similar substituents.[1] Further research is required to fully characterize its binding affinity and functional potency at the A₁, A₂ₐ, and A₂ₑ receptor subtypes to establish a complete selectivity and efficacy profile. This guide provides the foundational data and methodologies for researchers to contextualize future investigations into this compound and its potential therapeutic applications.
References
Validating the Mechanism of Action of 2-Benzylthioadenosine: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for validating the mechanism of action of 2-Benzylthioadenosine, a putative adenosine (B11128) receptor ligand. By objectively comparing its performance with established alternatives and presenting supporting experimental data, researchers can rigorously characterize its pharmacological profile.
Introduction
This compound is an adenosine analog with a benzylthio substitution at the 2-position of the purine (B94841) ring. Such modifications can significantly alter the affinity and efficacy of the parent molecule for its target receptors. The primary hypothesis is that this compound acts as a ligand for one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These G protein-coupled receptors (GPCRs) are crucial regulators of numerous physiological processes, making them attractive therapeutic targets. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
To validate the mechanism of action of this compound, a series of well-controlled experiments are necessary to first identify its molecular target(s) and then to characterize the nature of its interaction (i.e., agonist, antagonist, or allosteric modulator). This guide outlines the key experimental approaches, including binding assays and functional assays, with detailed protocols and data presentation formats.
Key Control Experiments and Data Presentation
Receptor Binding Affinity and Selectivity
The initial step is to determine if this compound directly interacts with adenosine receptors and to quantify its binding affinity and selectivity. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing a high density of a single human adenosine receptor subtype (e.g., HEK293 or CHO cells expressing A1, A2A, A2B, or A3 receptors).
-
Assay Buffer: Use an appropriate buffer for each receptor subtype (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and increasing concentrations of this compound.
-
A1 Receptor: Use [³H]DPCPX (an antagonist radioligand).
-
A2A Receptor: Use [³H]ZM241385 (an antagonist radioligand).
-
A3 Receptor: Use [¹²⁵I]I-AB-MECA (an agonist radioligand).
-
A2B Receptor: Use a suitable radioligand such as [³H]PSB-603.
-
-
Control Compounds: Include known selective agonists and antagonists for each receptor subtype as positive controls.
-
A1: CPA (agonist), DPCPX (antagonist).
-
A2A: CGS21680 (agonist), ZM241385 (antagonist).
-
A3: IB-MECA (agonist), MRS1220 (antagonist).
-
A2B: NECA (agonist), PSB 603 (antagonist).
-
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).
-
Equilibration and Filtration: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | Value | Value | Value | Value |
| CPA (A1 agonist) | Value | >1000 | >1000 | Value |
| DPCPX (A1 antagonist) | Value | >1000 | >1000 | Value |
| CGS21680 (A2A agonist) | >1000 | Value | Value | >1000 |
| ZM241385 (A2A antagonist) | >1000 | Value | Value | >1000 |
Functional Characterization: Agonist vs. Antagonist Activity
Once binding is confirmed, the next step is to determine whether this compound activates (agonist) or blocks (antagonist) the receptor. This is assessed using functional assays that measure the downstream signaling of the receptor, typically changes in intracellular cAMP levels.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use cell lines stably expressing the adenosine receptor subtype of interest (e.g., HEK293-A1, HEK293-A2A).
-
Agonist Mode:
-
Pre-incubate cells with adenosine deaminase (ADA) to remove endogenous adenosine.
-
Treat cells with increasing concentrations of this compound.
-
Include a known full agonist (e.g., NECA or a subtype-selective agonist) as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a known agonist (typically its EC₈₀ concentration).
-
Include a known antagonist as a positive control.
-
-
cAMP Measurement: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercial assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the this compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to the full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC₅₀. Calculate the Schild constant (Kb) to quantify the antagonist potency.
-
Data Presentation: Functional Activity of this compound
Agonist Activity:
| Compound | Receptor | EC₅₀ (nM) | Emax (% of Full Agonist) |
| This compound | A1 | Value | Value |
| A2A | Value | Value | |
| CPA (A1 agonist) | A1 | Value | 100% |
| CGS21680 (A2A agonist) | A2A | Value | 100% |
Antagonist Activity:
| Compound | Receptor | IC₅₀ (nM) | Kb (nM) |
| This compound | A1 | Value | Value |
| A2A | Value | Value | |
| DPCPX (A1 antagonist) | A1 | Value | Value |
| ZM241385 (A2A antagonist) | A2A | Value | Value |
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Adenosine Receptor G Protein Signaling Pathways.
Assessing the Reproducibility of 2-Benzylthioadenosine Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Benzylthioadenosine and other 2-substituted adenosine (B11128) analogs, with a focus on the reproducibility of experimental findings. The information presented is intended to help researchers design robust experiments and critically evaluate existing data.
Introduction to this compound
This compound is a synthetic derivative of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂B, and A₃. Modifications at the 2-position of the adenosine molecule, such as the addition of a benzylthio group, can significantly alter the compound's affinity and selectivity for these receptor subtypes. Understanding the binding profile and functional effects of this compound is crucial for its potential development as a pharmacological tool or therapeutic agent.
Factors Influencing Experimental Reproducibility
The reproducibility of experiments involving adenosine receptor agonists can be influenced by several factors. One of the most significant is the interspecies differences in adenosine receptor pharmacology. For instance, the affinity of certain adenosine A₁ receptor antagonists can vary by over 15-fold between rat and human tissues.[1][2] Similarly, the pharmacology of the A₃ adenosine receptor shows prominent differences between human and rodent models, with some compounds exhibiting over 50,000-fold higher affinity for the human receptor.[3] These species-dependent variations underscore the importance of using appropriate experimental models and exercising caution when extrapolating findings from animal studies to humans.
Comparative Analysis of Binding Affinities
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | Species |
| 2-(4-Nitrobenzyl)thioadenosine | 10,000 - 17,000 | 1,200 - 3,670 | Rat |
| 2-Chloroadenosine (2-CADO) | - | ~100 (5-fold selective for A₂) | - |
| 2-Phenylaminoadenosine (CV 1808) | - | 100 | - |
| 2-Cyclohexylethoxyadenosine (CHEA) | 1580 | 22 | - |
| 2-Phenylethoxyadenosine (MPEA) | 49 | 11 | - |
| CGS 21680 | - | 19 (74-fold selective for A₂) | - |
Note: The data for 2-(4-Nitrobenzyl)thioadenosine is used as a proxy due to the limited availability of specific data for this compound.
Key Experimental Protocols
To ensure the reproducibility of findings, it is essential to follow standardized and well-documented experimental protocols. Below are detailed methodologies for two key assays used to characterize adenosine receptor agonists.
Adenosine Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁ receptors, [³H]CGS21680 for A₂ₐ receptors)
-
Test compound (e.g., this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known agonist or antagonist)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through Gs- or Gi-coupled adenosine receptors.
Materials:
-
Intact cells expressing the adenosine receptor of interest
-
Test compound (e.g., this compound)
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptors)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
For Gi-coupled receptors, pre-treat the cells with forskolin to elevate basal cAMP levels.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in each well using a cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists) of the test compound.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes involved in studying this compound, the following diagrams are provided.
References
- 1. Species differences in brain adenosine A1 receptor pharmacology revealed by use of xanthine and pyrazolopyridine based antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in brain adenosine A1 receptor pharmacology revealed by use of xanthine and pyrazolopyridine based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Benzylthioadenosine: A Comparative Analysis of a Novel Adenosine Analog
For Immediate Release
In the dynamic landscape of pharmacological research, the quest for novel therapeutic agents with improved selectivity and efficacy is paramount. This guide provides a comprehensive comparative analysis of 2-Benzylthioadenosine, an adenosine (B11128) analog, benchmarking its performance against established pharmacological agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its pharmacological profile, supported by experimental data and methodologies.
Unveiling the Pharmacological Profile of this compound
This compound is a synthetic derivative of the endogenous nucleoside adenosine. Like other adenosine analogs, its pharmacological effects are primarily mediated through interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors are ubiquitously expressed and play crucial roles in a myriad of physiological processes, including cardiovascular function, inflammation, and neurotransmission.
Emerging research also points towards an alternative mechanism of action for N6-substituted benzyladenosine derivatives, which have demonstrated antiproliferative effects through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. While this compound is a 2-substituted analog, the potential for interaction with this pathway warrants investigation.
Comparative Analysis: this compound vs. Known Pharmacological Agents
To provide a clear perspective on the potential of this compound, its pharmacological parameters are compared with those of well-characterized adenosine receptor agonists: 2-Chloroadenosine (a non-selective agonist), CGS-21680 (an A2A selective agonist), and Regadenoson (an A2A selective agonist used clinically).
| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50) | Key Application(s) |
| This compound | Adenosine A3 Receptor | 68 (human A3) [1][2] | Data not available | Research |
| 2-Chloroadenosine | Adenosine A1, A2A, A3 Receptors | A1: 300, A2A: 80, A3: 1900[1] | Data not available | Research (non-selective agonist) |
| CGS-21680 | Adenosine A2A Receptor | 27 (rat A2A) | EC50 (cAMP): 110 nM (rat striatum) | Research (A2A selective agonist) |
| Regadenoson | Adenosine A2A Receptor | ~1300 (human A2A) | Not specified | Clinical (pharmacological stress agent) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols utilized to characterize this compound and the comparator agents.
Radioligand Displacement Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-CCPA for A1, [³H]-NECA for A2A and A3).
-
Test compound (this compound or comparator).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]
Adenylyl Cyclase Activity Assay
Objective: To determine the functional effect of a test compound on the activity of adenylyl cyclase, a key enzyme in the cAMP signaling pathway, which is modulated by adenosine receptors.
Materials:
-
Intact cells stably expressing the human adenosine receptor subtype of interest.
-
Test compound.
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for studying Gi-coupled receptors like A1 and A3).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations for a specific time.
-
For A1 and A3 receptor assays, stimulate the cells with forskolin to increase basal cAMP levels. For A2A and A2B receptors, which are Gs-coupled, forskolin is not typically used.
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The EC50 (for agonists) or IC50 (for antagonists) value is determined by plotting the cAMP concentration against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Adenosine receptor signaling pathway.
Caption: Radioligand displacement binding assay workflow.
Conclusion
This compound emerges as a noteworthy adenosine analog with a significant affinity for the human A3 adenosine receptor. The provided comparative data and detailed experimental protocols offer a solid foundation for further investigation into its pharmacological profile. Future studies should focus on elucidating its activity at other adenosine receptor subtypes, its functional effects on adenylyl cyclase and other signaling pathways, and its potential as a vasodilator or antiproliferative agent. This comprehensive guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and other novel adenosine analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzylthioadenosine: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Benzylthioadenosine, ensuring the protection of personnel and the environment.
Chemical Profile and Hazards
This compound is an adenosine (B11128) analog that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified with the following hazards[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Understanding these hazards is the first step in ensuring safe handling and disposal.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The primary method of disposal is to engage a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses and a face shield[1]
-
Chemical-resistant gloves
-
A lab coat
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Keep the waste container in a designated, well-ventilated area, away from incompatible materials.
3. Labeling:
-
Label the waste container clearly with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and have secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste pickup and documentation.
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
7. Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for 2-Benzylthioadenosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2-Benzylthioadenosine. Adherence to strict safety and logistical protocols is crucial to mitigate risks and ensure the integrity of research. This guide provides essential, immediate safety information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1] Ensure that eyewash stations are readily accessible.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1] | Inspect gloves for any signs of degradation or perforation before use.[1] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] For those with latex allergies, consider nitrile gloves as an alternative.[3] |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a primary barrier against accidental spills.[1] For larger quantities, an impervious apron is recommended.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[1] An approved respirator may be necessary for large spills or if ventilation is inadequate.[1][2] |
| Foot Protection | Closed-toe shoes.[1][3] | Protects feet from spills and falling objects.[1] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial to prevent accidents and ensure consistent, safe laboratory practices.
1. Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an appropriate Safety Data Sheet (SDS) for a similar compound is accessible.[1]
-
Confirm that eyewash stations and safety showers are readily accessible.[1][2]
-
Don all required PPE as specified in the table above.[1]
2. Handling:
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]
-
Do not breathe in any dust or vapors.[1]
-
Keep the container tightly sealed when not in use.[1]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
3. Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Carefully remove and dispose of contaminated PPE as hazardous waste.[1]
-
Wash hands thoroughly.[1]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[1]
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[1] Do not mix with other waste streams.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[5]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately remove contaminated clothing.[6] Drench skin with water and wash with soap and water for at least 15 minutes.[6][7] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eye with a gentle stream of clean, temperate water for at least 15 minutes, holding the eyelid open.[6] Be careful not to wash the contaminant into the other eye.[6] Seek medical attention.[6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse mouth with water.[8] Seek immediate medical attention.
-
Spill:
-
Evacuate and restrict access to the area.
-
Wear appropriate PPE, including respiratory protection if necessary.[6]
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up and place in a suitable, closed container for disposal.[2][4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. addgene.org [addgene.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. Basic procedures for action in case of biological emergencies – Comitè de Bioseguretat [ub.edu]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
